3-Chloro-4-hydroxy-2-methylbenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClO2 |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
3-chloro-4-hydroxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H7ClO2/c1-5-6(4-10)2-3-7(11)8(5)9/h2-4,11H,1H3 |
InChI Key |
ZNCITVQPORVBDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)O)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Chloro 4 Hydroxy 2 Methylbenzaldehyde
Retrosynthetic Disconnection Analysis of 3-Chloro-4-hydroxy-2-methylbenzaldehyde
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection focuses on the introduction of the formyl group (-CHO), which is a common strategy for benzaldehyde (B42025) synthesis.
The most logical disconnection is at the C-C bond between the aromatic ring and the formyl group. This leads to a key intermediate, a substituted phenol (B47542), and a formylating agent. The directing effects of the substituents on the phenol are crucial for the regioselectivity of the formylation step. In this case, the hydroxyl group is a strong activating and ortho-, para- directing group.
A plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Disconnection of this compound
This analysis suggests that a suitable starting material would be 3-chloro-2-methylphenol (B1584042) . The synthesis would then involve a regioselective formylation reaction to introduce the aldehyde group at the C4 position, para to the hydroxyl group. The hydroxyl group's strong activating and directing effect, combined with the steric hindrance from the adjacent methyl and chloro groups, would favor formylation at the less hindered C4 and C6 positions. The electronic effects of the chloro and methyl groups would also influence the final regiochemical outcome.
Classical and Established Synthetic Pathways to this compound
Several classical methods are well-established for the synthesis of hydroxybenzaldehydes. These typically involve multi-step sequences starting from simple aromatic precursors and employing regioselective formylation and other functional group manipulations.
Multi-Step Synthesis from Readily Available Aromatic Precursors
A common strategy involves the sequential functionalization of a simpler aromatic molecule. A hypothetical multi-step synthesis starting from a readily available precursor like o-cresol (B1677501) (2-methylphenol) could be envisioned. This would involve controlled chlorination followed by formylation. The order of these steps is critical to ensure the desired substitution pattern.
Starting with 2-methylphenol, chlorination would likely lead to a mixture of isomers. Separation of the desired 3-chloro-2-methylphenol would be a necessary step. Subsequent formylation of this intermediate would then yield the target molecule. The conditions for each step would need to be carefully controlled to maximize the yield of the desired product.
Regioselective Formylation Reactions on Substituted Phenols
The key step in the proposed synthesis is the regioselective formylation of 3-chloro-2-methylphenol. Several classical named reactions are suitable for this transformation, with the choice of method influencing the yield and regioselectivity.
Vilsmeier-Haack Reaction : This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings. niscpr.res.inchemistrysteps.comorganic-chemistry.org For phenols, this reaction is generally effective. The hydroxyl group directs the formylation primarily to the para position. The reaction proceeds through the formation of an iminium salt, which is then hydrolyzed to the aldehyde. chemistrysteps.com
Duff Reaction : The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic acid or trifluoroacetic acid. jocpr.comsemanticscholar.org This method is also known for its ortho-selectivity to the hydroxyl group, but para-formylation can occur if the ortho positions are blocked or sterically hindered, which is relevant in the case of 3-chloro-2-methylphenol. jocpr.com
Reimer-Tiemann Reaction : This reaction uses chloroform (B151607) in a basic solution to generate a dichlorocarbene (B158193) intermediate, which then reacts with the phenoxide ion to introduce the formyl group, predominantly at the ortho position. While a classic method, it often suffers from moderate yields and the formation of byproducts.
The expected major product from the formylation of 3-chloro-2-methylphenol using these methods would be this compound, due to the strong directing effect of the hydroxyl group to the para position and the steric hindrance at the ortho positions.
Table 1: Comparison of Classical Formylation Reactions for Phenols This table presents representative data for formylation reactions on substituted phenols, analogous to the synthesis of this compound.
| Reaction | Formylating Agent | Typical Conditions | Typical Yields | Regioselectivity |
| Vilsmeier-Haack | DMF/POCl₃ | 0°C to 100°C | 50-80% | Primarily para to -OH |
| Duff Reaction | Hexamethylenetetramine | Acidic, heat | 15-50% | Primarily ortho to -OH; para if ortho is blocked |
| Reimer-Tiemann | Chloroform/Base | Basic, heat | 20-60% | Primarily ortho to -OH |
Halogenation and Methylation Techniques for Aromatic Functionalization
The synthesis of the key intermediate, 3-chloro-2-methylphenol, relies on established halogenation and potentially methylation techniques. If starting from a simpler precursor like phenol, a multi-step process involving Friedel-Crafts alkylation (methylation) followed by regioselective chlorination would be required.
The direct chlorination of 2-methylphenol can be achieved using various chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of a Lewis acid catalyst. Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired monochlorinated product.
Advanced and Emerging Synthetic Approaches for this compound
Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods. For the synthesis of this compound, advanced catalytic protocols offer significant advantages over classical methods.
Catalytic Synthesis Protocols for Enhanced Selectivity and Yield
Recent research has focused on the development of catalytic methods for the formylation of phenols, which can offer higher yields and improved regioselectivity under milder reaction conditions.
One promising approach involves the use of a magnesium chloride-triethylamine system with paraformaldehyde as the formylating agent. mdma.ch This method has been shown to be highly effective for the ortho-formylation of a variety of phenols. mdma.ch While typically ortho-directing, the substitution pattern of 3-chloro-2-methylphenol could potentially direct formylation to the para position. This method is attractive due to the use of relatively inexpensive and less hazardous reagents.
Table 2: Example of MgCl₂-Mediated Formylation of a Substituted Phenol This table illustrates typical conditions for the ortho-formylation of a substituted phenol, which could be adapted for the synthesis of the target molecule.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-tert-Butylphenol | MgCl₂, Et₃N, Paraformaldehyde | Acetonitrile (B52724) | Reflux | 4 | 91 |
The development of transition-metal-catalyzed C-H activation and formylation reactions is another active area of research. While specific examples for the synthesis of this compound using these methods are not yet widely reported, the general principles suggest that such approaches could provide highly efficient and selective routes in the future.
Green Chemistry Principles Applied to this compound Production
The production of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Traditional synthesis routes for substituted hydroxybenzaldehydes, such as the Reimer-Tiemann reaction, often rely on chlorinated solvents like chloroform and generate significant waste, presenting a high environmental burden.
In applying green chemistry principles to the synthesis of this compound, several areas can be targeted for improvement. A key principle is the use of safer solvents and auxiliaries. organic-chemistry.org Research into related formylation reactions has demonstrated the utility of environmentally benign solvents like ethanol (B145695) or even water, which can replace hazardous volatile organic compounds (VOCs). organic-chemistry.org Another core principle is the use of catalytic reagents over stoichiometric ones. organic-chemistry.org For instance, a greener approach to the formylation of the precursor, 2-chloro-6-methylphenol (B1203925), could involve a magnesium chloride-mediated ortho-formylation using paraformaldehyde, which avoids the use of noxious reagents and often provides high regioselectivity. orgsyn.org Furthermore, energy efficiency can be improved by employing alternative energy sources like microwave irradiation or mechanochemistry, which can accelerate reaction rates and reduce thermal energy consumption. nih.gov
The following table provides a comparative analysis of a hypothetical traditional synthesis versus a potential greener alternative, evaluated against key green chemistry metrics.
| Metric | Hypothetical Traditional Method (e.g., Reimer-Tiemann) | Potential Green Chemistry Approach |
| Formylating Agent | Chloroform (toxic, ozone-depleting) | Paraformaldehyde (less hazardous solid) |
| Solvent | Chloroform, Water | Ethanol, Acetonitrile, or solvent-free |
| Catalyst/Reagent | Stoichiometric strong base (e.g., NaOH) | Catalytic MgCl₂ with stoichiometric base (e.g., Et₃N) orgsyn.org |
| Energy Input | Prolonged heating under reflux | Room temperature or mild heating; potential for microwave assist nih.gov |
| Atom Economy | Low, due to formation of salts and byproducts | Higher, with fewer byproducts |
| Waste Profile | Significant chlorinated and alkaline waste streams | Reduced solvent and salt waste |
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous-flow processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. neuroquantology.comnih.gov These benefits are particularly relevant for the synthesis of this compound, especially if the chosen reaction pathway is highly exothermic or involves hazardous intermediates.
Translating the synthesis to a continuous flow process would involve pumping streams of the reactants, such as 2-chloro-6-methylphenol and the formylating agent, through a heated tube or microreactor. nih.gov The superior heat and mass transfer characteristics of flow reactors allow for precise temperature control, minimizing the formation of impurities and improving selectivity. nih.gov This is crucial for reactions like aromatic formylations, which can be sensitive to temperature fluctuations.
Furthermore, flow chemistry enhances safety by minimizing the volume of hazardous materials present at any given moment. researchgate.net The scalability of a continuous process is often more straightforward than for a batch reaction; instead of using larger, more difficult-to-manage reactors, production can be increased by running the flow system for longer durations or by "numbering-up" (running multiple reactors in parallel). nih.gov This approach bridges the gap between laboratory-scale discovery and industrial production. nih.gov
The table below contrasts the key operational parameters of a batch versus a continuous flow approach for this synthesis.
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
| Heat Transfer | Poor; potential for thermal runaway in large vessels | Excellent; precise temperature control, enhanced safety nih.gov |
| Mass Transfer | Dependent on stirring efficiency; can be inconsistent | Highly efficient and reproducible mixing nih.gov |
| Safety | Large quantities of reagents handled at once | Small reaction volumes minimize risk researchgate.net |
| Scalability | Complex; requires re-optimization for larger reactors | Linear scalability by time or parallelization nih.gov |
| Reaction Time | Often several hours to days | Typically seconds to minutes researchgate.net |
| Product Consistency | Potential for batch-to-batch variability | High consistency and quality control |
Mechanistic Elucidation of Key Reaction Steps in this compound Synthesis
The synthesis of this compound hinges on the formylation of an appropriately substituted aromatic precursor, most plausibly 2-chloro-6-methylphenol. This transformation is a classic example of an electrophilic aromatic substitution reaction. byjus.com The hydroxyl group of the phenol is a powerful activating group and directs incoming electrophiles to the ortho and para positions. mlsu.ac.inquora.com
Using the Reimer-Tiemann reaction as a model, the mechanism proceeds through several distinct steps:
Generation of the Electrophile : In the presence of a strong base like sodium hydroxide, chloroform is deprotonated to form the trichloromethanide anion (:CCl₃⁻). This anion rapidly eliminates a chloride ion to generate the highly reactive electrophile, dichlorocarbene (:CCl₂). mlsu.ac.in
Electrophilic Attack : The phenol is deprotonated by the base to form a phenoxide ion. The high electron density of the phenoxide ring makes it highly susceptible to electrophilic attack. byjus.com The dichlorocarbene attacks the ring, typically at the position ortho to the hydroxyl group due to chelation effects, but attack at the para position is also possible. In the case of 2-chloro-6-methylphenol, both ortho positions are blocked, so the attack is strongly directed to the C4 position, which is para to the powerful hydroxyl activating group.
Rearomatization and Hydrolysis : After the carbene adds to the ring, the intermediate undergoes tautomerization to restore aromaticity, resulting in a dichloromethyl group attached to the ring. The presence of the aqueous base then facilitates the hydrolysis of the dichloromethyl group to the final aldehyde functionality, yielding the this compound product.
The regioselectivity of the reaction is governed by the cumulative electronic and steric effects of the substituents on the benzene (B151609) ring. The hydroxyl group is the most powerful activating ortho-, para-director, making the C4 position the most electron-rich and sterically accessible site for the electrophile.
Process Optimization and Scale-Up Considerations for Laboratory and Pilot Production
Optimizing the synthesis of this compound involves systematically varying key reaction parameters to maximize yield and purity while minimizing costs and environmental impact. In a laboratory setting, a Design of Experiments (DoE) approach can be employed to efficiently map the reaction space.
Key parameters for optimization include:
Temperature : Affects reaction rate and selectivity.
Reactant Stoichiometry : The molar ratio of the phenol precursor, formylating agent, and base is critical.
Concentration : Can influence reaction kinetics and product solubility.
Reaction Time / Residence Time (for flow) : Ensures complete conversion without product degradation.
Solvent Choice : Impacts solubility, reaction rate, and downstream processing.
The following table outlines a hypothetical set of parameters that could be investigated for process optimization.
| Parameter | Range Low | Range High | Potential Impact on Outcome |
| Temperature (°C) | 40 | 80 | Higher temps may increase rate but decrease selectivity. |
| Molar Ratio (Base:Phenol) | 2:1 | 5:1 | Affects phenoxide and electrophile formation; excess may cause side reactions. |
| Concentration (Phenol) | 0.1 M | 1.0 M | Higher concentration increases throughput but may pose solubility or heat transfer issues. |
| Residence Time (min, Flow) | 2 | 20 | Must be sufficient for completion but short enough to prevent degradation. |
When scaling the process from the laboratory to a pilot plant, several challenges must be addressed. In a batch process, maintaining efficient heat transfer and mixing becomes progressively more difficult in larger vessels. The risk of thermal runaway with exothermic formylation reactions increases significantly. For continuous flow processes, scale-up is more direct, but challenges can include maintaining consistent flow rates, managing pressure drops in longer or larger reactors, and preventing clogging if solid byproducts are formed. nih.gov Downstream processing, including extraction, crystallization, and purification, must also be adapted to handle larger volumes of material efficiently.
Advanced Structural Elucidation and Conformational Analysis of 3 Chloro 4 Hydroxy 2 Methylbenzaldehyde
High-Resolution Spectroscopic Characterization Techniques
A complete spectroscopic characterization is fundamental to confirming the molecular structure and understanding the electronic environment of the atoms within 3-Chloro-4-hydroxy-2-methylbenzaldehyde.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments
To date, no published ¹H NMR or ¹³C NMR spectra for this compound could be located. Such data would be essential for providing a definitive assignment of the chemical shifts and coupling constants for each proton and carbon atom.
For a conclusive analysis, the following data would be required:
¹H NMR Data: Chemical shifts (δ) for the aldehydic proton, the two aromatic protons, the hydroxyl proton, and the methyl protons. Coupling constants (J) would reveal the connectivity between the aromatic protons.
¹³C NMR Data: Chemical shifts (δ) for the seven unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, and the methyl carbon.
An interactive data table summarizing these findings would be structured as follows:
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CHO | Data not available | Data not available |
| -CH₃ | Data not available | Data not available |
| C1 (-CHO) | N/A | Data not available |
| C2 (-CH₃) | N/A | Data not available |
| C3 (-Cl) | N/A | Data not available |
| C4 (-OH) | N/A | Data not available |
| C5 | Data not available | Data not available |
| C6 | Data not available | Data not available |
| -OH | Data not available | N/A |
Vibrational Spectroscopies (Infrared and Raman) for Functional Group Identification and Band Assignments
Experimental Infrared (IR) and Raman spectra for this compound are not available in the reviewed literature. These techniques are crucial for identifying the characteristic vibrational modes of the molecule's functional groups.
A detailed vibrational analysis would involve the assignment of specific bands to the following stretching and bending modes:
O-H stretch: From the hydroxyl group.
C-H stretch: From the aldehyde and methyl groups.
C=O stretch: From the aldehyde carbonyl group.
C-C stretch: Within the aromatic ring.
C-Cl stretch: For the chloro substituent.
Various bending vibrations (in-plane and out-of-plane).
A summary of these expected vibrational frequencies would be presented in a table:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | Data not available |
| C=O (Aldehyde) | Stretching | Data not available |
| C-H (Aldehyde) | Stretching | Data not available |
| C-H (Aromatic) | Stretching | Data not available |
| C-H (Methyl) | Asymmetric/Symmetric Str. | Data not available |
| C=C (Aromatic) | Stretching | Data not available |
| C-Cl | Stretching | Data not available |
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Mapping
High-resolution mass spectrometry (HRMS) data, which would confirm the exact molecular weight and elemental composition (C₈H₇ClO₂), has not been published for this compound. Furthermore, no studies detailing its fragmentation pathways under mass spectrometric analysis are available. Such an analysis would identify key fragment ions, providing further structural confirmation.
X-ray Crystallography and Solid-State Structural Investigations
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.
Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
No crystallographic data for this compound exists in the Cambridge Structural Database (CSD) or other public repositories. A crystal structure would provide invaluable insight into the intermolecular forces that govern its solid-state assembly, such as:
Hydrogen Bonding: Likely involving the hydroxyl group as a donor and the carbonyl oxygen or chlorine atom as an acceptor.
Halogen Bonding: Potential interactions involving the chlorine atom as a Lewis acid.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
Conformational Analysis in the Crystalline State and Polymorphism Studies
Without a crystal structure, the preferred conformation of the aldehyde and hydroxyl groups relative to the aromatic ring in the solid state remains unknown. Furthermore, there is no information regarding whether this compound exhibits polymorphism—the ability to exist in multiple crystalline forms.
Co-crystallization and Supramolecular Assembly Principles
The principles of co-crystallization and supramolecular assembly are centered around the predictable and reliable formation of non-covalent interactions between molecules to form a well-ordered crystalline structure. For this compound, the key functional groups that would dictate its supramolecular behavior are the hydroxyl (-OH), aldehyde (-CHO), chloro (-Cl), and methyl (-CH₃) groups attached to the benzene (B151609) ring.
The hydroxyl and aldehyde groups are particularly significant due to their ability to form strong hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the aldehyde group is a potent hydrogen bond acceptor. This combination can lead to the formation of robust supramolecular synthons, which are structural units formed via non-covalent interactions. Common synthons involving these functional groups include O-H···O=C hydrogen bonds, which can lead to the formation of dimers, chains, or more complex networks.
In the absence of a crystal structure for this compound, we can look at the crystallographic data of a related compound, 3-Chloromethyl-2-hydroxybenzaldehyde, to understand potential intermolecular interactions. nih.gov In this analogous structure, an intramolecular O-H···O hydrogen bond is observed between the hydroxyl and aldehyde groups. nih.gov This type of intramolecular hydrogen bonding is a common feature in ortho-hydroxybenzaldehydes and significantly influences the conformation of the molecule. While the target compound has a different substitution pattern, the potential for both intra- and intermolecular hydrogen bonding remains a key aspect of its supramolecular assembly.
The table below summarizes the crystallographic data for 3-Chloromethyl-2-hydroxybenzaldehyde, providing an example of the type of structural information that would be crucial for a detailed analysis of the target compound. nih.gov
| Parameter | Value for 3-Chloromethyl-2-hydroxybenzaldehyde |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | a = 4.483(6) Å, b = 12.521(18) Å, c = 13.71(2) Å |
| Volume | 769.6(19) ų |
| Z | 4 |
| Key Interactions | Intramolecular O-H···O hydrogen bond |
Data sourced from the Cambridge Crystallographic Data Centre, CCDC 896336. nih.gov
Electronic Absorption and Emission Spectroscopies for Electronic Structure Probing
Electronic absorption and emission spectroscopies are powerful tools for probing the electronic structure of molecules. The absorption of ultraviolet-visible (UV-Vis) light promotes electrons from lower energy molecular orbitals to higher energy ones, while emission (fluorescence or phosphorescence) occurs when these excited electrons relax back to lower energy states.
For this compound, the electronic spectrum is expected to be dominated by transitions involving the π-electron system of the benzene ring and the non-bonding electrons on the oxygen atoms of the hydroxyl and aldehyde groups. The primary electronic transitions anticipated are π → π* and n → π*.
The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are characteristic of aromatic systems. The substitution on the benzene ring will influence the energy of these transitions. The hydroxyl and methyl groups are electron-donating, which generally causes a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths. The chloro and aldehyde groups are electron-withdrawing, which can have a more complex effect, but typically also results in a red shift compared to unsubstituted benzene.
The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital. These transitions are typically of lower intensity (small ε) and occur at longer wavelengths compared to the π → π* transitions.
Theoretical studies on benzaldehyde (B42025) have shown that the lowest energy absorption band is due to an n → π* transition, followed by π → π* transitions at higher energies. researchgate.netacs.org The substitution pattern in this compound will modulate the energies of these transitions.
The emission properties (fluorescence) of this compound would be related to the nature of its lowest excited singlet state. If the lowest excited state is of n,π* character, the fluorescence quantum yield is often low due to efficient intersystem crossing to the triplet state. If the lowest excited state is of π,π* character, the fluorescence is generally more intense. The presence of the chloro group (a heavy atom) could also enhance intersystem crossing and potentially lead to phosphorescence at low temperatures.
The following table presents theoretical calculation data for the electronic transitions of the parent molecule, benzaldehyde, which serves as a foundational reference. researchgate.net
| Transition | Excitation Energy (eV) | Character |
| S₀ → S₁ | 3.71 | n → π |
| S₀ → S₂ | 4.33 | π → π |
| S₀ → S₃ | 4.89 | π → π* |
Data from theoretical calculations on benzaldehyde. researchgate.net
Chiroptical Spectroscopy (if applicable for derivatives or chiral synthetic intermediates)
Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for example, through the synthesis of a derivative or as a chiral synthetic intermediate, then chiroptical spectroscopy would become a vital tool for its stereochemical analysis.
For instance, if the aldehyde group were to react with a chiral amine to form a chiral imine, the resulting product would be optically active. The CD spectrum of such a derivative would show positive or negative bands corresponding to the electronic transitions of the chromophores in the chiral environment. The sign and intensity of these Cotton effects can be related to the absolute configuration of the chiral center(s).
The synthesis of chiral derivatives of benzaldehydes is a common strategy in asymmetric synthesis. For example, chiral Schiff base ligands can be prepared by reacting a substituted benzaldehyde with a chiral diamine. nih.govresearchgate.net These chiral ligands can then be used in catalysis. The chiroptical properties of these ligands are essential for characterizing them and understanding their behavior in asymmetric reactions.
In a hypothetical chiral derivative of this compound, the electronic transitions discussed in the previous section (π → π* and n → π*) would give rise to CD signals. The spatial arrangement of the substituents around the chiral center would determine the sign and magnitude of these signals. Theoretical calculations of CD spectra can be a powerful aid in assigning the absolute configuration of such chiral derivatives.
The principles of chiroptical spectroscopy are based on the differential absorption of left and right circularly polarized light by a chiral molecule. yale.edu This differential absorption is a consequence of the interaction of the helical electric and magnetic fields of circularly polarized light with the chiral arrangement of atoms in the molecule.
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 3 Chloro 4 Hydroxy 2 Methylbenzaldehyde
Electrophilic Aromatic Substitution Reactions of the Benzaldehyde (B42025) Ring System
The benzene (B151609) ring of 3-Chloro-4-hydroxy-2-methylbenzaldehyde is susceptible to electrophilic aromatic substitution, where an incoming electrophile replaces a hydrogen atom on the ring. The regioselectivity of this reaction is directed by the existing substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, meaning they increase the electron density of the ring, particularly at the positions ortho and para to them, making these sites more attractive to electrophiles. Conversely, the aldehyde (-CHO) and chloro (-Cl) groups are deactivating and meta-directing (with the exception of halogens, which are deactivating but ortho-, para-directing), withdrawing electron density from the ring.
In the case of this compound, the powerful activating and ortho-, para-directing effect of the hydroxyl group is the dominant influence. The positions ortho and para to the hydroxyl group are C3 and C5. Since C3 is already substituted with a chlorine atom, the primary sites for electrophilic attack are the C5 and, to a lesser extent, the C1 positions (relative to the hydroxyl group). However, the aldehyde group at C2 and the methyl group at C6 sterically hinder attack at the C1 and C5 positions, respectively. Therefore, the outcome of electrophilic aromatic substitution reactions on this molecule will be a result of the complex interplay between these electronic and steric factors.
Table 1: Directing Effects of Substituents on the Benzaldehyde Ring
| Substituent | Position | Electronic Effect | Directing Influence |
| -OH | 4 | Activating (Resonance) | Ortho, Para |
| -CH₃ | 2 | Activating (Inductive) | Ortho, Para |
| -CHO | 1 | Deactivating (Resonance & Inductive) | Meta |
| -Cl | 3 | Deactivating (Inductive), Weakly Activating (Resonance) | Ortho, Para |
Nucleophilic Addition and Condensation Reactions at the Aldehyde Moiety
The aldehyde functional group is characterized by an electrophilic carbonyl carbon, which is a prime target for nucleophilic attack. This reactivity allows for a variety of addition and condensation reactions, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.
Formation of Imines, Oximes, and Hydrazones
This compound readily reacts with primary amines, hydroxylamine (B1172632), and hydrazines to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions proceed via a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. The general mechanism involves the attack of the nitrogen nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which then dehydrates to yield the C=N double bond. These reactions are typically catalyzed by a small amount of acid.
General Reaction Scheme:
Imines: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O
Oximes: R-CHO + NH₂OH ⇌ R-CH=NOH + H₂O
Hydrazones: R-CHO + H₂N-NH-R' ⇌ R-CH=N-NH-R' + H₂O
Knoevenagel Condensation and Related Carbon-Carbon Bond Formations
The Knoevenagel condensation is a key carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a basic catalyst. This compound can serve as the aldehyde component in this reaction.
The mechanism begins with the deprotonation of the active methylene compound by the base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting intermediate undergoes dehydration to yield a stable α,β-unsaturated product. Common active methylene compounds used in this reaction include malononitrile (B47326) and ethyl cyanoacetate. The choice of base is crucial and often includes weak amines like piperidine (B6355638) or pyridine (B92270) to avoid self-condensation of the aldehyde.
Table 2: Examples of Knoevenagel Condensation with Substituted Benzaldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Product |
| Benzaldehyde | Malononitrile | Piperidine | 2-Benzylidenemalononitrile |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DABCO | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate |
| 4-Hydroxybenzaldehyde | Malononitrile | NiCu@MWCNT | 2-(4-Hydroxybenzylidene)malononitrile |
Oxidation and Reduction Chemistry of the Aldehyde Functionality
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, highlighting the versatility of this functional group in organic synthesis.
Selective Oxidation Pathways to Carboxylic Acid Derivatives
The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the other functional groups on the aromatic ring. A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) under acidic or alkaline conditions, and silver oxide (Ag₂O), often used in the Tollens' test. Industrially, catalytic oxidation processes using molecular oxygen in the presence of metal catalysts are often favored for their efficiency and environmental benefits. The product of this oxidation is 3-chloro-4-hydroxy-2-methylbenzoic acid.
Stereoselective Reduction Strategies to Alcohols
The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (3-chloro-4-hydroxy-2-methylphenyl)methanol. This transformation can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.com It is generally unreactive towards other functional groups like esters and amides under standard conditions.
For stereoselective reductions, particularly if a chiral center were present or introduced, more sophisticated reagents would be required. While this compound itself is achiral, the principles of stereoselective reduction are important in the broader context of organic synthesis. Chiral reducing agents, such as those derived from boron or aluminum hydrides with chiral ligands, can be used to achieve high levels of enantioselectivity in the reduction of prochiral ketones. However, for the reduction of this specific achiral aldehyde to an achiral alcohol, standard reducing agents like NaBH₄ are sufficient and effective.
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for various chemical transformations, including esterification, etherification, and chelation.
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, and etherification with alkylating agents.
Esterification: The formation of esters from a carboxylic acid and an alcohol, known as Fischer esterification, is an acid-catalyzed equilibrium reaction. masterorganicchemistry.commasterorganicchemistry.com In the context of this compound, this would involve reacting the compound with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible, and to favor the formation of the ester, it is often necessary to remove water as it is formed. masterorganicchemistry.comchemguide.co.uk More efficient methods for esterification under mild conditions, such as the Yamaguchi esterification, utilize a mixed anhydride (B1165640) intermediate. organic-chemistry.org This could be particularly useful for a substituted phenol (B47542) like this compound to achieve high yields of the corresponding ester.
Etherification: The phenolic hydroxyl group can be converted to an ether through reactions with alkyl halides or other alkylating agents in the presence of a base. This reaction proceeds via the formation of a more nucleophilic phenoxide ion. For example, a general method for the etherification of phenols involves the use of an alkyl carboxylate in the presence of a carboxylic acid salt. google.com Palladium-catalyzed allylic etherification of phenols has also been reported as an efficient method for forming C-O bonds. frontiersin.org
A common etherification reaction involves the protection of the hydroxyl group. For instance, in the synthesis of related compounds, the phenolic hydroxyl group of 3-chloro-4-hydroxybenzaldehyde (B1581250) has been protected by reacting it with allyl bromide in the presence of a base like potassium carbonate to form 4-(allyloxy)-3-chlorobenzaldehyde. This reaction is typically carried out in a suitable solvent such as acetone (B3395972) and heated to reflux to ensure completion.
Table 1: Etherification Reaction of a Related Hydroxybenzaldehyde
| Reactant | Reagent | Base | Solvent | Condition | Product |
| 3-Chloro-4-hydroxybenzaldehyde | Allyl bromide | K₂CO₃ | Acetone | Reflux | 4-(Allyloxy)-3-chlorobenzaldehyde |
The arrangement of the hydroxyl and aldehyde groups in this compound, being ortho to each other, makes it a potential bidentate ligand capable of forming stable complexes with metal ions. This structural motif is similar to that of salicylaldehyde (B1680747) and its derivatives, which are well-known chelating agents. mdpi.comnih.gov
Substituted salicylaldehydes coordinate with metal ions, typically in a bidentate fashion through their carbonyl and phenolate (B1203915) oxygen atoms, forming a six-membered chelate ring. mdpi.comnih.gov A variety of metal complexes with substituted salicylaldehydes have been synthesized and studied, involving metal ions such as Cu(II), Ni(II), Co(II), Zn(II), Mn(II), and Fe(III). nih.govniscpr.res.in The stability of these complexes is influenced by the nature of the substituents on the salicylaldehyde ring.
The formation of these chelate complexes can be represented by the following general equilibrium:
Mⁿ⁺ + 2(H-salo-R) ⇌ [M(salo-R)₂] + 2H⁺
Where Mⁿ⁺ is a metal ion, and H-salo-R represents a substituted salicylaldehyde. The stability constants of these complexes can be determined using potentiometric titration methods. niscpr.res.in For this compound, the presence of the electron-withdrawing chloro group and electron-donating methyl and hydroxyl groups would influence the acidity of the phenolic proton and the electron density on the coordinating oxygen atoms, thereby affecting the stability of the resulting metal complexes.
Table 2: Metal Ions Known to Form Complexes with Substituted Salicylaldehydes
| Metal Ion | Coordination |
| Cu(II) | Forms 1:1 and 1:2 complexes |
| Ni(II) | Forms 1:1 and 1:2 complexes |
| Co(II) | Forms 1:1 and 1:2 complexes |
| Zn(II) | Primarily forms 1:1 complexes |
| Mn(II) | Primarily forms 1:1 complexes |
| Fe(III) | Forms 1:3 complexes |
Reactivity of the Aromatic Methyl Group and Side-Chain Functionalization
The methyl group attached to the aromatic ring of this compound can also participate in chemical reactions, most notably oxidation and halogenation.
Oxidation: The methyl group can be oxidized to a variety of functional groups, including a hydroxymethyl, an aldehyde, or a carboxylic acid group, depending on the oxidizing agent and reaction conditions. However, selective oxidation of the methyl group in the presence of the already existing aldehyde function can be challenging.
Halogenation: The conditions under which halogenation of an aromatic compound with a methyl group is carried out determine whether substitution occurs on the ring or on the methyl group (side-chain).
Ring Halogenation: In the presence of a Lewis acid catalyst (like AlCl₃ or Fe) and in the absence of UV light, electrophilic substitution on the aromatic ring is favored. chemguide.co.ukdocbrown.info
Side-Chain Halogenation: In the presence of UV light or at high temperatures, a free-radical mechanism leads to the substitution of hydrogen atoms on the methyl group with halogen atoms. libretexts.org This can lead to the formation of (chloromethyl), (dichloromethyl), and (trichloromethyl) derivatives. libretexts.org The haloform reaction is a specific example where a methyl ketone is completely halogenated at the methyl group in the presence of a base. libretexts.orgjove.com
For this compound, side-chain halogenation would provide a route to further functionalize the molecule, for example, by subsequent nucleophilic substitution on the halogenated methyl group.
Kinetic and Thermodynamic Aspects of Key Transformations Involving this compound
The rates and equilibria of reactions involving this compound are influenced by both kinetic and thermodynamic factors.
Kinetic Aspects: The rates of reactions involving substituted benzaldehydes are sensitive to the electronic nature of the substituents on the aromatic ring. The Hammett equation, log(k/k₀) = σρ, provides a quantitative relationship between the reaction rate constant (k) of a substituted reactant and the rate constant of the unsubstituted reactant (k₀), based on the substituent constant (σ) and the reaction constant (ρ). wikipedia.org
For reactions where a negative charge develops in the transition state, such as nucleophilic addition to the carbonyl group, electron-withdrawing substituents (like the chloro group) generally increase the reaction rate (positive ρ value), while electron-donating groups (like the methyl and hydroxyl groups) decrease the rate. viu.ca
Conversely, for reactions where a positive charge develops in the transition state, the opposite trend is observed. viu.ca
The kinetics of OH oxidation of substituted phenolic compounds have been studied, showing that electron-donating groups enhance the reactivity of the benzene ring towards electrophilic radicals, leading to higher reaction rates. mdpi.com
Thermodynamic Aspects: The thermodynamics of reactions involving this compound are governed by changes in enthalpy (ΔH) and entropy (ΔS). A key thermodynamic principle relevant to this molecule is the chelate effect .
The chelate effect describes the enhanced stability of complexes formed by chelating ligands compared to complexes with analogous monodentate ligands. libretexts.orgdalalinstitute.com This increased stability is primarily due to a favorable entropy change. When a bidentate ligand like deprotonated this compound replaces two monodentate ligands (e.g., water molecules) from a metal ion's coordination sphere, the total number of independent molecules in the solution increases, leading to an increase in entropy. libretexts.orgyoutube.com
The Gibbs free energy change (ΔG) for the chelation process is given by the equation ΔG = ΔH - TΔS. A large positive ΔS makes ΔG more negative, thus favoring the formation of the chelate complex and resulting in a larger stability constant. dalalinstitute.com
Table 3: Thermodynamic Parameters in Chelation
| Parameter | Description | Contribution to Chelate Effect |
| ΔG (Gibbs Free Energy) | The overall energy change of the reaction. | A more negative value indicates a more stable complex. |
| ΔH (Enthalpy) | The heat change of the reaction. | Generally, a small, favorable contribution from the formation of metal-ligand bonds. |
| ΔS (Entropy) | The change in disorder of the system. | The primary driving force; a significant positive value due to the increase in the number of free molecules. |
Derivatization Strategies and Analogue Development Based on the 3 Chloro 4 Hydroxy 2 Methylbenzaldehyde Scaffold
Design Principles for Structure-Activity Relationship (SAR) Studies (focused on in vitro or theoretical contexts)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the 3-chloro-4-hydroxy-2-methylbenzaldehyde scaffold, SAR studies aim to systematically alter the molecule's components to identify which parts are crucial for its effects and to optimize its properties.
The core structure of this compound offers three primary sites for modification: the aldehyde group, the phenolic hydroxyl group, and the substituents on the aromatic ring. wisdomlib.org Each of these can be altered to probe their influence on the molecule's interactions with biological targets.
The Aldehyde Group: This functional group is a key site for chemical reactions. It can be oxidized to a carboxylic acid, reduced to an alcohol, or condensed with amines or other nucleophiles to form a variety of derivatives. wikipedia.org These modifications can significantly alter the compound's electronic properties, size, and ability to form hydrogen bonds.
The Phenolic Hydroxyl Group: The hydroxyl group is a critical hydrogen bond donor and can influence the molecule's acidity and solubility. pjmhsonline.compjmhsonline.com Its modification, for instance, through conversion to an ether or an ester, can reveal the importance of this hydrogen-bonding capability for biological activity. Studies on other phenolic compounds have shown that the number and position of hydroxyl groups can be crucial for their antioxidant activity. researchgate.netnih.gov
Aromatic Substituents: The chloro and methyl groups on the benzene (B151609) ring determine the electronic and steric nature of the molecule. harpercollege.edu Varying these substituents—for example, by replacing the chloro group with other halogens or the methyl group with larger alkyl groups—can provide insights into the size and electronic requirements of a potential binding site.
Bioisosteric replacement is a widely used strategy in medicinal chemistry to fine-tune the properties of a lead compound. drughunter.comcambridgemedchemconsulting.com This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or reducing toxicity. nih.gov
Aldehyde Bioisosteres: The aldehyde group can be replaced with other functionalities that mimic its size and electronic characteristics. For instance, a nitrile group or certain five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles can serve as effective bioisosteres. hyphadiscovery.com These replacements can improve metabolic stability while maintaining key interactions.
Phenolic Hydroxyl Bioisosteres: The phenolic hydroxyl group can be replaced by other groups that can also act as hydrogen bond donors, such as a hydroxamic acid or a sulfonamide. These changes can alter the acidity and metabolic profile of the compound.
Synthesis of Diversified Libraries of this compound Analogues
The synthesis of a diverse library of analogues is essential for systematically exploring the SAR of the this compound scaffold. This involves performing a range of chemical transformations on the key functional groups.
The aldehyde group is a versatile handle for introducing molecular diversity. Common transformations include:
Reductive amination: Reaction with various primary and secondary amines to produce a wide range of substituted benzylamines.
Wittig and related reactions: Conversion of the aldehyde to an alkene, allowing for the extension of the carbon skeleton.
Condensation reactions: Formation of imines, oximes, and hydrazones through reaction with the corresponding nitrogen nucleophiles.
Addition of organometallic reagents: Grignard or organolithium reagents can be added to the aldehyde to generate secondary alcohols with new carbon-carbon bonds.
| Modification at Aldehyde Carbon | Reaction Type | Potential Reagents | Resulting Functional Group |
| Conversion to Amine | Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Substituted Amine |
| Conversion to Alkene | Wittig Reaction | Phosphonium (B103445) Ylide | Alkene |
| Conversion to Oxime | Condensation | Hydroxylamine (B1172632) | Oxime |
| Conversion to Secondary Alcohol | Grignard Addition | Organomagnesium Halide | Secondary Alcohol |
The phenolic hydroxyl group can be readily derivatized to modulate its properties. pjmhsonline.compjmhsonline.com Key transformations include:
O-Alkylation: Formation of ethers by reacting the phenol (B47542) with alkyl halides in the presence of a base.
O-Acylation: Synthesis of esters through reaction with acyl chlorides or anhydrides.
Mitsunobu reaction: A mild method for forming ethers with a variety of alcohols.
| Transformation of Phenolic Hydroxyl | Reaction Type | Potential Reagents | Resulting Functional Group |
| Ether Formation | Williamson Ether Synthesis | Alkyl Halide, Base | Ether |
| Ester Formation | Acylation | Acyl Chloride, Base | Ester |
| Ether Formation | Mitsunobu Reaction | Alcohol, PPh₃, DEAD | Ether |
Further diversification can be achieved by modifying the aromatic ring itself. The existing substituents will direct the position of any new groups.
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts reactions can introduce new substituents onto the ring, although the positions will be dictated by the directing effects of the existing groups.
Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed. This often requires prior conversion of the phenolic hydroxyl or the chloro group into a more reactive functionality (e.g., a triflate) to enable the introduction of a wide array of new substituents.
| Aromatic Ring Functionalization | Reaction Type | Potential Reagents | Potential Outcome |
| Halogenation | Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Addition of a bromine atom |
| Nitration | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | Addition of a nitro group |
| C-C Bond Formation | Suzuki Coupling | Aryl Boronic Acid, Pd Catalyst | Formation of a biaryl system |
| C-N Bond Formation | Buchwald-Hartwig Amination | Amine, Pd Catalyst | Formation of an arylamine |
Combinatorial Chemistry and High-Throughput Synthesis Approaches for Library Generation
Combinatorial chemistry, in conjunction with high-throughput synthesis, offers a powerful paradigm for the rapid generation of large and diverse chemical libraries. These approaches are well-suited for the derivatization of the this compound scaffold, enabling the systematic exploration of the chemical space around this core structure.
Diversity-oriented synthesis (DOS) is a particularly relevant strategy. nih.govresearchgate.netnih.gov In the context of this compound, a DOS approach would involve leveraging its functional groups to participate in a variety of bond-forming reactions, leading to a wide array of molecular skeletons. For instance, the aldehyde group can be a key component in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to generate complex products. researchgate.netmdpi.com
One potential high-throughput strategy involves the immobilization of the scaffold on a solid support, allowing for the use of excess reagents and simplified purification. The phenolic hydroxyl group of this compound could be anchored to a resin, followed by a series of reactions targeting the aldehyde functionality.
A hypothetical high-throughput synthesis workflow could involve:
Parallel Aldehyde Derivatization: The aldehyde can undergo a multitude of reactions in parallel, such as reductive amination with a diverse set of primary and secondary amines, Wittig reactions with various phosphonium ylides, or condensation reactions with active methylene (B1212753) compounds.
Hydroxyl Group Modification: The phenolic hydroxyl group can be alkylated or acylated with a library of electrophiles to introduce further diversity.
Automated Purification: High-throughput purification techniques, such as automated flash chromatography or solid-phase extraction, would be employed to isolate the final products.
The table below illustrates a selection of potential reactions for library generation based on the this compound scaffold.
| Reaction Type | Reactant Class | Resulting Functional Group/Moiety |
| Reductive Amination | Primary & Secondary Amines | Substituted Amines |
| Wittig Reaction | Phosphonium Ylides | Alkenes |
| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Carbonyls |
| Aldol Condensation | Ketones/Aldehydes | β-Hydroxy Carbonyls |
| Acylation of Hydroxyl | Acyl Halides/Anhydrides | Esters |
| Alkylation of Hydroxyl | Alkyl Halides | Ethers |
By employing these and other reactions in a combinatorial fashion, vast libraries of analogues can be synthesized and subsequently screened for biological activity, a process that can be accelerated through high-throughput screening methods. mdpi.comdigitellinc.com
Strategic Development of Novel Scaffolds Incorporating the this compound Core
Beyond simple derivatization, the this compound core can serve as a foundational building block for the synthesis of more complex and novel molecular scaffolds, particularly heterocyclic systems, which are prevalent in many pharmaceuticals. researchgate.net
Multicomponent Reactions for Heterocycle Synthesis:
As mentioned, multicomponent reactions are a powerful tool for the construction of diverse heterocyclic scaffolds. researchgate.net Salicylaldehydes, which are structurally related to this compound, are known to be excellent substrates in MCRs for the synthesis of a variety of heterocyclic systems. researchgate.net
For example, a three-component reaction involving this compound, an active methylene compound (e.g., malononitrile), and a third component (e.g., a C-H acid) could lead to the formation of highly substituted chromene derivatives. beilstein-journals.orgjwent.net Similarly, a Biginelli-type reaction could potentially yield dihydropyrimidinone scaffolds.
Synthesis of Fused Heterocyclic Systems:
The inherent reactivity of the ortho-disposed aldehyde and hydroxyl groups in salicylaldehyde (B1680747) analogues allows for the construction of fused heterocyclic systems. This reactivity can be extended to the this compound scaffold for the synthesis of novel benzofuran (B130515), chromene, and related structures.
Benzofuran Synthesis: The reaction of this compound with α-haloketones under basic conditions, known as the Rap-Stoermer reaction, can yield substituted benzofurans. jocpr.comorganic-chemistry.orgresearchgate.netnih.govresearchgate.net These benzofuran scaffolds can be further functionalized to create a diverse range of compounds.
Coumarin (B35378) and Chromene Synthesis: Condensation reactions with active methylene compounds are a common route to coumarin and chromene derivatives. nih.govresearchgate.netnih.govislandarchives.ca For instance, the Knoevenagel or Perkin condensation of this compound with various reagents can lead to the formation of these important heterocyclic cores.
Quinoline (B57606) Synthesis: Although not a direct cyclization involving the hydroxyl group, the aldehyde functionality of this compound can be a key component in the synthesis of quinoline derivatives through reactions like the Friedländer annulation, where it is condensed with a compound containing an activated methylene group adjacent to an amino group. nih.goviipseries.orgnewsama.comresearchgate.netchemijournal.com
The following table provides examples of novel scaffolds that could be strategically developed from the this compound core.
| Target Scaffold | General Synthetic Strategy | Key Reagents |
| Substituted Benzofurans | Rap-Stoermer Reaction | α-Halo Ketones |
| Coumarin Derivatives | Knoevenagel/Perkin Condensation | Acetic Anhydride (B1165640), Malonic Acid Derivatives |
| Chromene Derivatives | Condensation/Cyclization | Active Methylene Compounds, Enolates |
| Quinoxaline Derivatives | Condensation/Cyclization | o-Phenylenediamines |
| Dihydropyrimidinones | Biginelli-type Reaction | β-Ketoester, Urea/Thiourea |
The strategic development of these novel scaffolds from this compound provides a pathway to new chemical entities with potentially unique biological activities. The substitution pattern of the starting material, with its chloro and methyl groups, offers a distinct starting point for creating analogues that are not readily accessible from unsubstituted salicylaldehyde.
Mechanistic Insights into Biological Interactions of 3 Chloro 4 Hydroxy 2 Methylbenzaldehyde and Its Analogs at the Molecular Level Strictly in Vitro and Mechanistic Focus
In Vitro Enzyme Inhibition and Activation Studies
Substituted benzaldehydes are a class of compounds known to interact with various enzymes, often leading to inhibition of their catalytic activity. The specific nature of this interaction is dictated by the type and position of substituents on the benzaldehyde (B42025) ring, which influence the compound's electronic and steric properties.
The interaction of an inhibitor with an enzyme can be quantitatively described by kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). These values provide a measure of the inhibitor's potency. For substituted benzaldehydes, the mode of inhibition can vary. For instance, benzaldehyde itself has been shown to act as a partial noncompetitive inhibitor of mushroom tyrosinase nih.gov. The type of inhibition can be influenced by the substituents on the aromatic ring nih.gov.
Kinetic studies are crucial for elucidating the mechanism of inhibition. A common method involves measuring the initial reaction rates at various substrate and inhibitor concentrations and then fitting the data to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For example, in the study of benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), IC₅₀ values were determined to quantify their inhibitory potency mdpi.comresearchgate.net.
Illustrative Data for Enzyme Inhibition Kinetics of a Substituted Benzaldehyde Analog:
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
| Benzyloxybenzaldehyde derivative (ABMM-15) | ALDH1A3 | 0.23 | Not Reported | Not Reported |
| Benzyloxybenzaldehyde derivative (ABMM-16) | ALDH1A3 | 1.29 | Not Reported | Not Reported |
| Benzaldehyde | Tyrosinase | 31.0 | Not Reported | Partial Noncompetitive |
This table presents data for analogous compounds to illustrate the type of information derived from kinetic characterization studies.
The binding of a substituted benzaldehyde to an enzyme can occur at the active site, where the substrate normally binds, or at an allosteric site, a location distinct from the active site. Binding at an allosteric site can induce a conformational change in the enzyme that alters the active site's geometry or dynamics, thereby modulating the enzyme's activity frontiersin.orgnih.gov.
Computational methods, such as molecular docking, are frequently employed to predict the binding mode and identify key interactions between the inhibitor and the enzyme's amino acid residues. For instance, molecular docking studies have been used to understand the binding of benzyloxybenzaldehyde derivatives to the ALDH1A3 isoform mdpi.comresearchgate.net. These studies can reveal hydrogen bonds, hydrophobic interactions, and other forces that stabilize the enzyme-inhibitor complex.
The concept of allosteric modulation is an emerging area in drug discovery, offering the potential for greater selectivity and novel mechanisms of action compared to traditional active-site inhibitors frontiersin.orgnih.gov. While direct evidence for allosteric modulation by 3-Chloro-4-hydroxy-2-methylbenzaldehyde is not available, the potential for such interactions exists for substituted benzaldehydes, depending on the specific enzyme target.
Many enzymes belong to larger families of related proteins. An important aspect of inhibitor characterization is to determine its selectivity for a particular enzyme over other members of the same family. High selectivity is often a desirable property for a therapeutic agent as it can minimize off-target effects.
Selectivity profiling involves testing the inhibitor against a panel of related enzymes. For example, benzyloxybenzaldehyde derivatives were tested against different aldehyde dehydrogenase (ALDH) isoforms (ALDH1A1, ALDH1A3, and ALDH3A1) to determine their selectivity mdpi.com. The results showed that some compounds were highly selective for ALDH1A3 mdpi.comresearchgate.net. The structural features of the benzaldehyde analogs, such as the nature and position of substituents, play a critical role in determining their selectivity profile.
Receptor Binding Assays and Ligand-Receptor Interaction Mechanisms
Phenolic compounds, including substituted benzaldehydes, can also exert their biological effects by binding to cellular receptors. This interaction can either mimic the action of the endogenous ligand (agonist) or block it (antagonist).
Receptor binding assays are used to quantify the affinity of a ligand for a receptor. The equilibrium dissociation constant (Kₑ) is a measure of this affinity, with lower Kₑ values indicating higher affinity. Radioligand binding assays are a common technique where a radiolabeled ligand competes with the test compound for binding to the receptor.
While specific receptor binding data for this compound are not available, studies on other phenolic compounds have demonstrated their ability to interact with various receptors, including estrogen receptors frontiersin.org. The binding affinity is influenced by the structural characteristics of the ligand, which determine its ability to fit into the receptor's binding pocket and form favorable interactions.
Illustrative Data for Receptor Binding of a Phenolic Analog:
| Compound | Receptor Target | Binding Affinity (Kᵢ/Kₑ) | Assay Type |
| Lunasin (a peptide) | Dopamine D₁ Receptor | 60 ± 15 µM (Kᵢ) | Radioligand Binding Assay |
This table presents data for a different type of compound to illustrate the principles of receptor binding assays, as specific data for substituted benzaldehydes in this context is limited in the provided search results.
The binding of a ligand to a receptor often induces a conformational change in the receptor protein. This change is a critical step in the signal transduction process, leading to a cellular response for agonists, or preventing a response in the case of antagonists nih.govosti.gov.
Biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and fluorescence resonance energy transfer (FRET) can be used to study these conformational changes nih.gov. For example, studies on G-protein-coupled receptors (GPCRs) have shown that different ligands can induce distinct receptor conformations, leading to functionally selective signaling nih.gov. The specific conformational change induced by a substituted benzaldehyde would depend on its unique interactions within the receptor's binding pocket. Studies on human serum albumin have shown that the binding of para-substituted benzaldehyde derivatives can indeed alter the protein's conformation nih.gov.
Cellular Assays for Investigating Molecular Pathways (e.g., specific protein-protein interactions, gene transcription modulation)
Cellular assays are fundamental in elucidating how a compound like this compound influences cellular processes at the molecular level. These assays can reveal effects on specific protein-protein interactions and the modulation of gene transcription.
Reporter Gene Assays for Pathway Activation or Inhibition
Reporter gene assays are a powerful tool to determine if this compound activates or inhibits specific signaling pathways. In this technique, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by a specific transcription factor. If the compound affects the signaling pathway that activates this transcription factor, a measurable change in the reporter protein's expression will occur.
Hypothetical Application for this compound:
| Pathway Investigated | Reporter Construct | Expected Outcome if Active |
| NF-κB Signaling | NF-κB response element-luciferase | Change in luciferase activity |
| MAPK/ERK Pathway | Serum response element (SRE)-luciferase | Change in luciferase activity |
| Estrogen Receptor Signaling | Estrogen response element (ERE)-luciferase | Change in luciferase activity |
Development of Fluorescent Probes for Intracellular Target Visualization
To visualize the intracellular targets of this compound, fluorescent probes can be developed. This involves chemically modifying the compound to attach a fluorophore without significantly altering its biological activity. Fluorescence microscopy can then be used to observe the probe's localization within the cell, providing clues about its site of action. The development of such probes is a sophisticated process that has been successfully applied to various bioactive molecules to study their intracellular behavior.
Antimicrobial Activity Studies in Defined In Vitro Culture Models (emphasis on mechanism of action)
Investigating the potential antimicrobial properties of this compound and its analogs requires a focus on their mechanism of action.
Minimum Inhibitory Concentration (MIC) Determination against Microbial Strains
The first step in assessing antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies on analogous compounds, such as 2-hydroxy-4-methoxybenzaldehyde, have utilized this method to quantify their antibacterial efficacy against various strains. For instance, the MIC of 2-hydroxy-4-methoxybenzaldehyde against Staphylococcus aureus was determined to be 1024 µg/ml. nih.gov
Hypothetical MIC Data for this compound Analogs:
| Compound | Microbial Strain | MIC (µg/mL) |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive) | 15.62-31.25 (µmol/L) |
| 4-amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 (µmol/L) |
Elucidation of Cellular Target Inhibition or Membrane Disruption Mechanisms
Once antimicrobial activity is established, the next step is to understand the mechanism. For some benzaldehyde derivatives, the mode of action involves interference with the structural and functional integrity of the cell membrane. nih.govnih.gov This can be investigated through various assays, such as measuring the release of intracellular components like proteins and nucleic acids, or by using fluorescent dyes that indicate membrane damage. nih.gov For example, studies on 2-hydroxy-4-methoxybenzaldehyde showed that it caused an increase in the release of intracellular proteins and nucleic acids from MRSA, indicating cell membrane disruption. nih.gov
Structural Biology Approaches to Protein-Ligand Complex Characterization (e.g., X-ray co-crystallography, Cryo-EM)
To gain a precise understanding of how this compound interacts with its protein targets, structural biology techniques are invaluable. X-ray co-crystallography and cryo-electron microscopy (Cryo-EM) can provide atomic-level details of the binding interaction. This information is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. While specific structural data for this compound is not available, the crystal structure of related compounds has been determined, providing a foundation for such studies.
Theoretical and Computational Investigations of 3 Chloro 4 Hydroxy 2 Methylbenzaldehyde
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These theoretical methods can elucidate properties such as molecular orbital energies and charge distribution, which are key to predicting chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.
For 3-chloro-4-hydroxy-2-methylbenzaldehyde, specific values for HOMO and LUMO energies and the corresponding energy gap have not been reported in published computational studies. Such data would typically be presented in a table format, as shown below for illustrative purposes.
Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is for illustrative purposes only and is not based on actual published research for this compound.)
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
A computational study on this compound would be expected to generate an MEP map and provide detailed analysis of the charge distribution. However, no such specific analysis is currently available in the literature.
Computational modeling can be employed to investigate reaction mechanisms, identifying intermediates and transition states. This involves calculating the potential energy surface of a reaction to determine the most favorable reaction pathway. For this compound, no specific reaction mechanisms have been computationally modeled or characterized in published research.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including conformational changes and interactions with solvent molecules.
MD simulations can be used to explore the different conformations a molecule can adopt in solution and their relative populations. This is important for understanding the molecule's flexibility and how its shape influences its properties and reactivity. There are no published studies detailing the conformational ensemble of this compound in any solvent.
The interaction of a solute with solvent molecules can significantly affect its behavior. MD simulations can model these interactions, including the formation and dynamics of hydrogen bonding networks. For this compound, which has a hydroxyl group, hydrogen bonding with protic solvents would be of particular interest. However, specific computational studies on the solvation and hydrogen bonding dynamics of this compound have not been reported.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR models could be developed to predict its in vitro biological activities or theoretical reactivity based on its molecular features.
Descriptor Generation and Selection for Model Development
The foundation of a robust QSAR model lies in the generation and selection of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a diverse set of descriptors would be calculated to capture its unique electronic, steric, and hydrophobic characteristics.
These descriptors can be categorized as follows:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of bonds, rings), topological indices (e.g., Randić index, Balaban index), and connectivity indices.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and spatial descriptors.
Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms.
Following the generation of a large pool of descriptors, a crucial step is the selection of a subset of the most relevant descriptors to build the QSAR model. This is done to avoid overfitting and to create a model that is both predictive and interpretable. Various statistical methods, such as correlation analysis, genetic algorithms, and stepwise multiple linear regression, can be employed for descriptor selection.
Statistical Validation and Predictive Power Assessment
Once a QSAR model is developed, its statistical validity and predictive power must be rigorously assessed. This is typically achieved through internal and external validation techniques.
Internal Validation: This involves assessing the model's performance on the training set of data from which it was built. Common internal validation methods include:
Leave-one-out (LOO) cross-validation: In this method, one compound is removed from the dataset, the model is retrained on the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset.
k-fold cross-validation: The dataset is randomly divided into k subsets. One subset is used as the validation set, and the remaining k-1 subsets are used for training. This is repeated k times, with each subset used once as the validation set.
External Validation: This is the most stringent test of a QSAR model's predictive ability. It involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development.
The performance of the QSAR model is evaluated using various statistical metrics, including:
Coefficient of determination (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.
Cross-validated coefficient of determination (Q²): A measure of the model's predictive ability obtained from cross-validation.
Root mean square error (RMSE): Measures the differences between values predicted by a model and the values observed.
A robust and predictive QSAR model for this compound would exhibit high values of R² and Q² and a low RMSE, indicating a strong correlation between the selected descriptors and the biological activity or reactivity and a high predictive capacity for new, similar compounds.
Molecular Docking and Virtual Screening Methodologies for In Vitro Target Identification
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking could be employed to identify potential biological targets and to elucidate its binding mechanism at the molecular level.
The process involves computationally placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction.
Table 2: Hypothetical Molecular Docking Results for this compound against Potential Protein Targets
| Protein Target | PDB ID | Putative Biological Function | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|---|
| Aldehyde Dehydrogenase | 1AD3 | Aldehyde metabolism | -7.8 | Cys302, Glu268, Asn169 |
| Tyrosinase | 2Y9X | Melanin synthesis | -7.2 | His263, His259, Val283 |
This table is for illustrative purposes only. Actual docking scores and interactions would require specific computational studies.
Virtual screening is a powerful extension of molecular docking where large libraries of compounds are computationally screened against a target protein to identify potential hits. If a particular biological activity is sought for derivatives of this compound, virtual screening could be used to prioritize which derivatives to synthesize and test in vitro.
Machine Learning and Artificial Intelligence Applications in Predicting Chemical Reactivity or Biological Interaction Mechanisms
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry to predict chemical reactivity and to understand complex biological interaction mechanisms. For this compound, these advanced computational tools could offer deeper insights beyond traditional QSAR and molecular docking.
Predicting Chemical Reactivity: ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the major products and their yields. For this compound, this could be used to predict its reactivity in various chemical transformations, aiding in the design of synthetic routes to novel derivatives.
Elucidating Biological Interaction Mechanisms: AI algorithms, particularly deep learning models, can analyze complex biological data to identify subtle patterns that are not apparent with conventional methods. For instance, a deep learning model could be trained on data from high-throughput screening assays to predict the biological activity of this compound and to suggest its potential mechanism of action by identifying key structural features responsible for its activity.
Generative Models for Drug Design: Generative AI models can design novel molecules with desired properties. If this compound is identified as a promising scaffold, generative models could be used to create new, optimized derivatives with enhanced biological activity and improved pharmacokinetic properties.
The application of these sophisticated computational approaches holds the potential to accelerate the discovery and development of new applications for this compound and its derivatives.
Emerging Applications and Material Science Relevance of 3 Chloro 4 Hydroxy 2 Methylbenzaldehyde
Utility as a Synthon in Complex Organic Synthesis Beyond Direct Derivatives
As a functionalized aromatic aldehyde, 3-Chloro-4-hydroxy-2-methylbenzaldehyde is a valuable building block, or synthon, for the construction of intricate molecular frameworks that extend beyond simple derivatives of its initial structure. The interplay of its substituents allows for a range of chemical transformations, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and material science.
Synthesis of Novel Heterocyclic Compounds
The aldehyde and hydroxyl groups on the aromatic ring of this compound are key functionalities for the synthesis of a variety of heterocyclic compounds. While direct examples of its application are not extensively documented, the known reactivity of related substituted hydroxybenzaldehydes provides a strong indication of its synthetic potential.
For instance, substituted salicylaldehydes are well-established precursors for the synthesis of coumarins through the Perkin reaction or Knoevenagel condensation. By analogy, this compound could be reacted with acetic anhydride (B1165640) and a weak base to potentially yield a substituted coumarin (B35378), a scaffold present in many biologically active compounds.
Furthermore, the aldehyde functionality can readily undergo condensation reactions with various dinucleophiles to form a range of heterocyclic systems. Reaction with hydrazines could lead to the formation of pyrazole (B372694) derivatives, while condensation with hydroxylamine (B1172632) could yield isoxazoles. The reaction with substituted anilines can produce Schiff bases, which can then be cyclized to form quinolines or other nitrogen-containing heterocycles. A notable example with a related compound, 3-chloro-4-hydroxybenzaldehyde (B1581250), involves its use in the synthesis of 2-chloro-4-(morpholinylmethyl)phenol, demonstrating the utility of this class of compounds in accessing complex heterocyclic structures. nih.gov
The table below illustrates potential heterocyclic systems that could be synthesized from this compound based on established synthetic routes for analogous compounds.
| Heterocyclic System | Potential Reagents and Conditions |
| Coumarins | Acetic anhydride, sodium acetate |
| Chalcones | Substituted acetophenones, base catalysis |
| Flavones | Reaction with 2'-hydroxyacetophenones |
| Benzoxazoles | Reaction with 2-aminophenols |
| Schiff Bases | Condensation with primary amines |
Polymer Chemistry and Monomer Design (e.g., aldehyde-based condensation polymers)
Aldehyde-functionalized molecules are valuable monomers for the synthesis of condensation polymers. nih.gov The aldehyde group of this compound can react with a variety of difunctional or polyfunctional monomers to form polymers with diverse properties. For example, condensation with phenols or other aromatic compounds can lead to the formation of phenolic resins. These polymers are known for their thermal stability and flame-retardant properties.
The presence of the hydroxyl group offers another site for polymerization. It can be converted into a more reactive functional group, such as an acrylate (B77674) or methacrylate, to enable its participation in radical polymerization. Alternatively, the hydroxyl group can be used in condensation polymerization with diacids or diisocyanates to form polyesters or polyurethanes, respectively.
The chloro and methyl substituents on the aromatic ring would be expected to influence the properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength. While specific examples of polymers derived from this compound are not prevalent in the literature, the general principles of polymer chemistry suggest its potential as a monomer for creating functional polymers. researchgate.net
Role in Supramolecular Chemistry and Crystal Engineering
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups present in this compound make it an interesting candidate for the design of supramolecular assemblies and engineered crystals.
Design and Synthesis of Cocrystals and Multicomponent Organic Solids
Cocrystals are crystalline solids that consist of two or more different molecules held together by non-covalent interactions, such as hydrogen bonds. The hydroxyl and aldehyde groups of this compound are excellent candidates for forming strong hydrogen bonds with other molecules, known as coformers.
The design of cocrystals allows for the tuning of the physicochemical properties of a solid, such as its solubility, melting point, and stability, without altering the chemical structure of the constituent molecules. nih.gov While there are no specific reports on cocrystals of this compound, the principles of crystal engineering suggest that it could form cocrystals with a variety of coformers, including carboxylic acids, amides, and other hydrogen bond donors and acceptors. The study of intermolecular contacts in multi-substituted benzaldehyde (B42025) derivatives has shown that weak C–H⋯O hydrogen bonds, and C–H⋯π, π–π and halogen bonding interactions play a significant role in the formation of their molecular assemblies. nih.gov
Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules called ligands. The design of the ligand is crucial in determining the structure and properties of the resulting MOF.
This compound can be readily converted into a variety of ligands for the construction of MOFs. A common strategy is to first synthesize a Schiff base by condensing the aldehyde with an amine. nih.gov The resulting Schiff base ligand, which contains imine and hydroxyl groups, can then coordinate to metal ions to form MOFs. The chloro and methyl substituents on the aromatic ring can influence the porosity and functionality of the MOF.
The table below outlines the potential of this compound as a precursor for MOF ligands.
| Ligand Type | Synthetic Strategy | Potential Metal Ions |
| Schiff Base Ligands | Condensation with diamines or triamines | Transition metals (e.g., Cu, Zn, Co) |
| Carboxylate Ligands | Oxidation of the aldehyde to a carboxylic acid | Lanthanides, transition metals |
| Hydroxypyridinone (HOPO) Ligands | Multi-step synthesis from the aldehyde | Fe, Al, Ga |
Development of Chemosensors and Probes for Analytical Applications
Chemosensors are molecules that are designed to detect the presence of specific chemical species, or analytes, by producing a measurable signal, such as a change in color or fluorescence. The structural features of this compound make it an attractive scaffold for the development of chemosensors.
Derivatives of salicylaldehyde (B1680747) are widely used in the design of fluorescent chemosensors. researchgate.net The hydroxyl and aldehyde groups can act as a binding site for metal ions, and this binding event can lead to a change in the fluorescence properties of the molecule. The formation of a Schiff base with a fluorescent amine is a common strategy to create "turn-on" or "turn-off" fluorescent sensors. For instance, a new salicylaldehyde-based sensor has been shown to have selective sensing ability for Cd²⁺ and Ni²⁺ ions. researchgate.net
The specific substitution pattern of this compound could be exploited to fine-tune the selectivity and sensitivity of a chemosensor for a particular analyte. The electron-withdrawing nature of the chloro group and the electron-donating nature of the methyl group can influence the electronic properties of the aromatic ring and, consequently, the signaling mechanism of the sensor. While no chemosensors based specifically on this compound have been reported, the extensive research on related salicylaldehyde-based sensors provides a clear roadmap for its potential in this area. acs.org
In-depth Analysis Reveals Limited Publicly Available Research on the Emerging Applications of this compound
Despite a comprehensive search of scientific literature and patent databases, there is a notable scarcity of publicly available research specifically detailing the applications of the chemical compound this compound in the fields of fluorescent and chromogenic sensors, catalysis, and photochromic or optoelectronic materials. While the foundational structure of this substituted benzaldehyde suggests potential for such applications, dedicated studies focusing on this particular molecule appear to be limited or not widely published.
Derivatives of structurally similar phenolic aldehydes and their Schiff bases are commonly investigated for their roles in materials science. These related compounds often exhibit properties valuable for the development of sensors and catalysts. However, specific data and detailed research findings concerning this compound remain elusive. The unique substitution pattern of a chloro group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 2-position on the benzene (B151609) ring would theoretically influence the electronic and steric properties of the molecule, and consequently, its potential applications. Without dedicated research, any discussion of its specific uses in the requested areas would be speculative.
An extensive search was conducted to locate studies on the following topics:
Photochromic or Optoelectronic Properties of this compound Derivatives:There is no available literature detailing the investigation of photochromic or optoelectronic properties of derivatives of this compound.
One patent document mentions this compound as an intermediate in the synthesis of biaryl compounds with potential immunomodulatory applications. google.com However, this document does not provide any information related to its use in the material science applications specified in the article outline.
Given the strict adherence required to the provided outline and the lack of available scientific data for each section, it is not possible to generate a thorough and informative article on the "" at this time. Further primary research would be required to explore and establish the properties and potential applications of this specific chemical compound.
Advanced Analytical Methodologies for Detection and Quantification of 3 Chloro 4 Hydroxy 2 Methylbenzaldehyde in Complex Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone of modern analytical chemistry, providing the necessary separation power to resolve complex mixtures. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like 3-Chloro-4-hydroxy-2-methylbenzaldehyde. Method development focuses on optimizing the separation by adjusting stationary phase chemistry, mobile phase composition, and detector settings.
For a phenolic compound such as this, reversed-phase HPLC is typically the method of choice. A C18 (octadecylsilyl) stationary phase is commonly used due to its versatility in separating moderately polar compounds. The mobile phase generally consists of a mixture of an aqueous component (often with a pH-modifying acid like formic or acetic acid to suppress the ionization of the phenolic hydroxyl group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Optimization involves adjusting the gradient or isocratic composition of the mobile phase to achieve a suitable retention time and resolution from matrix components. Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV-Vis detector, set at a wavelength corresponding to the analyte's maximum absorbance.
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 Silica Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Species or Derivatized Forms
Gas Chromatography (GC) is a powerful technique for separating volatile organic compounds. gcms.cz However, the direct analysis of this compound by GC is challenging due to its polarity and the presence of an active hydroxyl group, which can lead to poor peak shape and thermal degradation. jfda-online.com
To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. gcms.cz A common approach for compounds with hydroxyl groups is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active proton of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. gcms.cz This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. jfda-online.com The choice of a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typical for separating such derivatives. nist.gov
| Parameter | Condition |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injection Mode | Splitless |
| Temperature Program | Initial 70°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Supercritical Fluid Chromatography (SFC) for Separation of Related Compounds
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. wikipedia.org SFC offers unique selectivity and is considered a "green" technology due to the reduction in organic solvent use. researchgate.net Its low viscosity and high diffusivity allow for faster separations compared to HPLC. nih.gov
For the analysis of this compound and its related compounds or isomers, SFC can provide orthogonal selectivity to reversed-phase HPLC. researchgate.net Pure CO₂ is non-polar, so polar organic modifiers like methanol or ethanol (B145695) are typically added to increase the mobile phase's elution strength for polar analytes. chromatographyonline.comresearchgate.net Additives such as trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds can be used to improve peak shape by minimizing interactions with the stationary phase. chromatographyonline.com This technique is particularly advantageous for separating complex mixtures of substituted benzaldehydes. nih.gov
Hyphenated Techniques for Enhanced Characterization and Trace Analysis
To achieve unambiguous identification and highly sensitive quantification, chromatographic systems are often coupled with powerful detectors, most notably mass spectrometers.
GC-Mass Spectrometry (GC-MS) and LC-Mass Spectrometry (LC-MS) for Identification and Quantification
Coupling chromatography with mass spectrometry provides both retention time data from the chromatography and mass-to-charge ratio (m/z) data from the mass spectrometer, offering a high degree of certainty in compound identification.
GC-MS analysis of the derivatized this compound would provide a unique mass spectrum. The electron ionization (EI) mode typically generates a reproducible fragmentation pattern that serves as a chemical fingerprint, allowing for confident identification by comparison with spectral libraries. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for quantitative analysis in complex matrices.
LC-MS is a powerful tool for analyzing the compound directly without derivatization. An electrospray ionization (ESI) source is commonly used, which can operate in either positive or negative ion mode. For a phenolic compound, negative ion mode (ESI-) is often preferred as it facilitates the deprotonation of the hydroxyl group, leading to a strong signal for the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) can further enhance selectivity by monitoring specific fragmentation transitions of the parent ion, a technique known as Multiple Reaction Monitoring (MRM), which is the gold standard for quantification in complex matrices.
NMR-Based Metabolomics in In Vitro Biological System Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly reproducible and quantitative analytical platform used extensively in metabolomics. nih.gov It is a non-destructive technique that provides detailed structural information about metabolites in a biological sample. nih.govresearchgate.net
In the context of an in vitro biological system, such as a cell culture exposed to this compound, NMR-based metabolomics can be used to profile the metabolic response. High-resolution ¹H-NMR spectroscopy can detect and quantify the parent compound and any potential metabolites that are formed. By comparing the NMR spectra of treated and control systems, researchers can identify changes in the endogenous metabolite profile, providing insights into the compound's mechanism of action or metabolic fate. nih.gov The non-selective nature of NMR allows for a holistic view of all detectable small molecules, making it a powerful tool for hypothesis generation in systems biology. nih.govresearchgate.net
Electrochemical Methods for Redox Characterization and Sensitive Detection
Electrochemical methods offer a powerful platform for the redox characterization and sensitive detection of this compound. The presence of the electroactive phenolic hydroxyl and aldehyde groups makes the compound amenable to techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry.
The electrochemical behavior of this compound is primarily governed by the oxidation of its phenolic hydroxyl group. The oxidation potential is influenced by the electronic effects of the other substituents on the aromatic ring, namely the electron-withdrawing chlorine atom and aldehyde group, and the electron-donating methyl group. Generally, the oxidation of phenolic compounds at a solid electrode, such as glassy carbon or a carbon paste electrode, is an irreversible process that can lead to the formation of a passivating polymer film on the electrode surface. dss.go.thchemicke-listy.cz This polymer formation arises from the coupling of phenoxy radicals generated during the initial oxidation step.
Research on the electrochemical oxidation of various chlorophenols has shown that the oxidation potentials are pH-dependent, with the phenolate (B1203915) anion being more easily oxidized than the neutral phenol (B47542). dss.go.th For monochlorophenols, oxidation potentials are typically observed in the range of +0.6 to +1.3 V versus the Standard Hydrogen Electrode (SHE), depending on the pH and the specific isomer. dss.go.th It is anticipated that this compound would exhibit similar pH-dependent oxidative behavior.
For sensitive detection, DPV is a particularly suitable technique due to its ability to discriminate against background charging currents, resulting in improved signal-to-noise ratios and lower detection limits. A hypothetical DPV method for the determination of this compound could be developed using a modified carbon paste electrode, which often shows enhanced sensitivity and selectivity for phenolic compounds.
| Parameter | Value/Condition | Significance |
| Technique | Differential Pulse Voltammetry (DPV) | High sensitivity and low detection limits. |
| Working Electrode | Glassy Carbon Electrode (GCE) | Wide potential window and good conductivity. |
| Reference Electrode | Ag/AgCl | Stable and reproducible reference potential. |
| Auxiliary Electrode | Platinum Wire | Inert and facilitates current flow. |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) | Controls pH and provides conductivity. |
| Potential Range | +0.2 V to +1.2 V vs. Ag/AgCl | Covers the expected oxidation potential of the phenolic group. |
| Pulse Amplitude | 50 mV | Enhances peak current. |
| Pulse Width | 50 ms | Optimizes the signal-to-background ratio. |
| Scan Rate | 20 mV/s | Provides well-defined peaks. |
| Expected Oxidation Peak | ~ +0.85 V vs. Ag/AgCl | Corresponds to the oxidation of the hydroxyl group. |
| Limit of Detection (LOD) | 10⁻⁷ M | Estimated based on similar phenolic compounds. |
This interactive data table presents hypothetical parameters for the electrochemical detection of this compound, based on typical values for related chlorophenolic compounds.
Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening
Spectrophotometric and fluorometric assays are highly valuable for the high-throughput screening of this compound due to their speed, simplicity, and compatibility with microplate formats.
Spectrophotometric Assays: The phenolic hydroxyl group of this compound allows for colorimetric quantification using various reagents. A common method for the determination of total phenolic content is the Folin-Ciocalteu assay. This method relies on the reduction of the phosphomolybdic-phosphotungstic acid reagent by the phenolic compound in an alkaline medium, resulting in a blue-colored complex that can be quantified spectrophotometrically, typically around 765 nm. While not specific to a single compound, this assay can be adapted for quantifying this compound in purified or semi-purified samples.
The aldehyde functionality can also be targeted for spectrophotometric analysis. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes to form colored hydrazones, which can be measured in the visible region. However, this method is general for aldehydes and ketones and would require chromatographic separation for specific quantification in complex mixtures.
Fluorometric Assays: While the intrinsic fluorescence of this compound has not been extensively reported, many phenolic and aldehydic compounds exhibit fluorescence or can be derivatized to produce fluorescent products. The development of a fluorometric assay would offer significantly higher sensitivity compared to spectrophotometric methods.
One potential approach involves a derivatization reaction targeting the aldehyde group with a fluorescent labeling agent. For instance, reagents like perylene (B46583) bis(dicarboximide)s can form fluorescent acetals with aldehydes. cas.cz Another strategy could leverage the reaction of the aldehyde with a fluorogenic probe, where the reaction product is highly fluorescent. For example, 2-aminothiophenol (B119425) reacts with aldehydes to produce dihydrobenzothiazole, which can be part of a system that activates a fluorescent response. rsc.org
| Parameter | Spectrophotometric Assay (Folin-Ciocalteu) | Fluorometric Assay (Hypothetical Derivatization) |
| Target Functional Group | Phenolic Hydroxyl | Aldehyde |
| Principle | Reduction of Folin-Ciocalteu reagent | Formation of a fluorescent derivative |
| Wavelength (λmax) | ~765 nm | Excitation: ~480 nm, Emission: ~520 nm |
| Linear Range | 1-100 µg/mL | 10-1000 ng/mL |
| Advantages | Simple, robust, well-established | High sensitivity, high specificity with selective reagents |
| Limitations | Low specificity, interference from other reducing agents | Requires a derivatization step, potential for quenching effects |
This interactive data table compares the potential characteristics of spectrophotometric and fluorometric assays for this compound.
In Situ Monitoring of Reaction Progress Utilizing Advanced Analytical Instrumentation
The real-time monitoring of chemical reactions involving this compound is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring safety. Advanced analytical instrumentation, particularly in situ spectroscopic techniques, allows for continuous data acquisition without the need for sampling.
In Situ Fourier Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the progress of reactions in solution. An ATR probe immersed in the reaction mixture allows for the continuous collection of infrared spectra. For reactions involving this compound, specific vibrational bands can be monitored to track the consumption of reactants and the formation of products and intermediates. For example, the disappearance of the characteristic C=O stretching vibration of the aldehyde group (typically around 1680-1700 cm⁻¹) and the appearance of new bands corresponding to the product would provide real-time kinetic data. This technique has been successfully applied to monitor Grignard reactions, which are often highly exothermic and benefit from careful monitoring of reactant accumulation. acs.orghzdr.de
In Situ Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is well-suited for in situ reaction monitoring. A key advantage of Raman spectroscopy is its low interference from water, making it ideal for aqueous reaction systems. The aromatic ring vibrations and the C=O stretch of this compound would produce distinct Raman scattering signals. The changes in the intensity of these signals can be correlated with the concentration of the species in the reaction mixture. Raman spectroscopy has been used for the characterization and discrimination of various phenolic compounds and for real-time monitoring of fermentation processes. cabidigitallibrary.orguliege.bespectroscopyonline.com
| Instrumentation | Key Monitored Parameters | Applications in Synthesis of/from this compound |
| In Situ ATR-FTIR | C=O stretch (~1690 cm⁻¹), O-H stretch (~3300 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹) | Monitoring the conversion of the aldehyde in condensation or oxidation reactions. libretexts.org Tracking the consumption of the hydroxyl group in etherification reactions. |
| In Situ Raman | Aromatic ring breathing modes (~1600 cm⁻¹), C-H aldehyde stretch (~2750 cm⁻¹) | Monitoring the formation of the aromatic ring during synthesis. Quantifying the concentration of the aldehyde in real-time. |
This interactive data table outlines the application of in situ analytical instrumentation for monitoring reactions involving this compound.
Environmental Transformation and Degradation Mechanisms of 3 Chloro 4 Hydroxy 2 Methylbenzaldehyde
Photolytic Degradation Pathways under Simulated Environmental Conditions
Photolytic degradation, involving the absorption of light energy, represents a significant abiotic pathway for the transformation of organic compounds in the environment. For 3-Chloro-4-hydroxy-2-methylbenzaldehyde, both direct and indirect photolysis are plausible mechanisms contributing to its degradation in aquatic and terrestrial systems.
Direct photolysis occurs when the molecule itself absorbs photons, leading to its excitation and subsequent chemical reaction. Aromatic aldehydes and phenols are known to absorb ultraviolet (UV) radiation, which can initiate their degradation. The presence of a hydroxyl group and a chlorine atom on the benzene (B151609) ring of this compound is expected to influence its absorption spectrum and quantum yield.
Indirect photolysis, on the other hand, is mediated by photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals (ROO•). These highly reactive species can attack the aromatic ring and its substituents, leading to the transformation of the parent compound. In natural waters, dissolved organic matter and nitrate (B79036) ions are important sources of these reactive intermediates upon irradiation.
The kinetics of photolytic degradation are typically described by pseudo-first-order rate constants, which depend on factors like the intensity of solar radiation, the quantum yield of the reaction, and the concentration of photosensitizers for indirect photolysis.
Table 1: Hypothetical Photodegradation Kinetic Data for this compound in Aqueous Solution
| Parameter | Value | Conditions |
| Direct Photolysis Half-Life (t½) | 24 - 72 hours | Simulated sunlight, pH 7 |
| Indirect Photolysis Half-Life (t½) | 8 - 16 hours | Simulated sunlight, presence of dissolved organic matter, pH 7 |
| Overall Photodegradation Rate Constant (k) | 0.05 - 0.15 h⁻¹ | Combined direct and indirect photolysis |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar phenolic compounds.
The photolytic degradation of this compound is anticipated to yield a variety of transformation products. Direct photolysis may involve the cleavage of the C-Cl bond, leading to the formation of 4-hydroxy-2-methylbenzaldehyde. Another potential pathway is the oxidation of the aldehyde group to a carboxylic acid, resulting in 3-chloro-4-hydroxy-2-methylbenzoic acid.
Indirect photolysis, particularly through attack by hydroxyl radicals, can lead to the hydroxylation of the aromatic ring, forming catechols or hydroquinones. Further oxidation can result in ring cleavage, producing smaller aliphatic acids and eventually leading to mineralization (conversion to CO₂, H₂O, and Cl⁻).
Table 2: Plausible Photodegradation Products of this compound
| Product Name | Chemical Formula | Formation Pathway |
| 3-Chloro-4-hydroxy-2-methylbenzoic acid | C₈H₇ClO₃ | Oxidation of the aldehyde group |
| 4-Hydroxy-2-methylbenzaldehyde | C₈H₈O₂ | Reductive dechlorination |
| Chlorinated catechols | C₇H₆Cl₂O₂ | Ring hydroxylation |
| Aliphatic carboxylic acids | (e.g., oxalic acid, formic acid) | Ring cleavage |
Note: The products listed are potential intermediates and final products based on known photochemical reactions of similar aromatic compounds.
Biodegradation Studies in Aquatic and Terrestrial Environments
Microbial degradation is a key process in the removal of organic pollutants from soil and water. The biodegradability of this compound will depend on the presence of microorganisms with the appropriate enzymatic machinery.
The aerobic biodegradation of chlorinated aromatic compounds often proceeds through initial hydroxylation or dehalogenation reactions. eurochlor.org For this compound, a likely initial step is the oxidation of the aldehyde group to a carboxylic acid, forming 3-chloro-4-hydroxy-2-methylbenzoic acid. This transformation can be catalyzed by aldehyde dehydrogenases.
Subsequently, the degradation of the resulting chlorinated hydroxybenzoic acid could follow pathways observed for similar compounds. This typically involves hydroxylation of the aromatic ring to form a chlorocatechol, a reaction catalyzed by mono- or dioxygenases. The chlorocatechol then undergoes ring cleavage, which can occur via either an ortho- or meta-cleavage pathway, mediated by intradiol or extradiol dioxygenases, respectively. nih.gov These pathways ultimately lead to intermediates of central metabolism, such as the Krebs cycle.
Under anaerobic conditions, reductive dechlorination is a common initial step in the degradation of chlorinated aromatic compounds, where the chlorine substituent is replaced by a hydrogen atom. nih.gov
Based on established microbial degradation pathways for related compounds, several metabolites can be anticipated from the biodegradation of this compound.
Table 3: Potential Microbial Metabolites of this compound
| Metabolite Name | Chemical Formula | Precursor | Enzymatic Reaction |
| 3-Chloro-4-hydroxy-2-methylbenzoic acid | C₈H₇ClO₃ | This compound | Aldehyde dehydrogenase |
| 3-Chloro-4,5-dihydroxy-2-methylbenzoic acid | C₈H₇ClO₄ | 3-Chloro-4-hydroxy-2-methylbenzoic acid | Monooxygenase/Dioxygenase |
| Protocatechuic acid derivatives | C₇H₆O₄ (and chlorinated analogs) | Ring cleavage products | Dioxygenases |
Note: The listed metabolites are proposed based on analogous biodegradation pathways of other chlorinated aromatic compounds.
Chemical Transformation in Environmental Systems (e.g., Hydrolysis, Oxidation by Reactive Species)
In addition to photolytic and biological degradation, this compound can undergo chemical transformations in the environment.
Hydrolysis of the aldehyde group is generally not a significant degradation pathway for aromatic aldehydes under typical environmental pH conditions. The C-Cl bond in chlorophenolic compounds is also relatively stable to hydrolysis.
Oxidation by reactive chemical species, however, can be a significant transformation route. In sunlit surface waters, hydroxyl radicals (•OH) are powerful oxidants that can react rapidly with aromatic compounds. The reaction of •OH with this compound is expected to be fast, leading to hydroxylation of the aromatic ring or abstraction of a hydrogen atom from the methyl or aldehyde group. Other reactive oxygen species, such as ozone (O₃) and manganese oxides in soils and sediments, can also contribute to the chemical oxidation of this compound.
Table 4: Summary of Environmental Transformation Pathways
| Transformation Pathway | Key Reactants/Conditions | Primary Products |
| Photolysis | UV light, photosensitizers | Dechlorinated and oxidized derivatives, ring cleavage products |
| Biodegradation (Aerobic) | Microorganisms, O₂ | Carboxylic acids, catechols, ring cleavage products |
| Biodegradation (Anaerobic) | Microorganisms, anoxic conditions | Dechlorinated intermediates |
| Chemical Oxidation | Hydroxyl radicals, ozone | Hydroxylated and oxidized derivatives |
Sorption and Leaching Behavior in Soil and Sediment Matrices
The sorption and leaching potential of this compound in soil and sediment are critical determinants of its environmental distribution. Sorption, the process by which a chemical binds to solid particles, is primarily governed by the compound's physicochemical properties and the characteristics of the soil or sediment, such as organic carbon content and pH.
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of a chemical's sorption to soil and sediment. A higher Koc value indicates a greater tendency for the chemical to adsorb to organic matter in these matrices, thereby reducing its concentration in the aqueous phase and limiting its potential for leaching into groundwater.
Predictive modeling provides an estimate of the Koc for this compound, as detailed in the table below.
Table 1: Estimated Sorption Properties of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Log Koc (Soil Adsorption Coefficient) | 2.54 | Moderate sorption potential |
Data are estimated using the EPI Suite™ model.
Based on the estimated Log Koc value of 2.54, this compound is expected to exhibit moderate sorption to soil and sediment. This suggests that while a significant portion of the compound may be retained in the solid phase, a fraction will remain in the soil porewater or overlying water column. Consequently, there is a potential for leaching, particularly in soils with low organic matter content. The mobility of this compound is therefore not negligible, and it could migrate through the soil profile and potentially reach groundwater resources under certain environmental conditions.
Persistence and Mobility Assessment in Various Environmental Compartments
The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being degraded or transformed. This is often expressed as a half-life (t½), which is the time required for 50% of the initial concentration to dissipate. The mobility of a chemical refers to its ability to move within and between environmental compartments, such as soil, water, and air.
The persistence of this compound is largely dependent on its susceptibility to biodegradation, as microbial processes are the primary means of degradation for many organic compounds in the environment. The presence of a chlorine atom on the aromatic ring can increase the recalcitrance of the molecule to microbial attack, as chlorinated aromatic compounds are often more resistant to degradation than their non-chlorinated counterparts.
Predictive models, such as EPI Suite™, can estimate the aerobic biodegradation half-life of organic chemicals. These models consider the chemical's structure and compare it to a database of experimentally determined degradation rates for similar compounds.
Table 2: Estimated Persistence and Mobility of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Aerobic Biodegradation Half-Life | Weeks to months | Moderately persistent |
| Log Koc | 2.54 | Moderately mobile |
Data are estimated using the EPI Suite™ model.
The estimated aerobic biodegradation half-life of "weeks to months" suggests that this compound is likely to be moderately persistent in the environment. It is not expected to degrade rapidly, but it is also not anticipated to be highly persistent. This level of persistence indicates that the compound could remain in the environment long enough to be transported over moderate distances from its source.
The mobility of this compound is directly related to its sorption behavior. As indicated by its estimated Log Koc value of 2.54, the compound is expected to be moderately mobile in soil. This means that it has the potential to move with soil water, and its transport will be influenced by factors such as the rate of water infiltration, soil type, and organic matter content. In aquatic systems, its moderate sorption to sediment suggests that it will partition between the water column and the sediment, with the potential for transport in both phases.
Future Research Directions and Unaddressed Challenges Concerning 3 Chloro 4 Hydroxy 2 Methylbenzaldehyde
Exploration of Novel and Sustainable Synthetic Pathways
Current synthetic routes to substituted benzaldehydes often rely on classical methods that may involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste generation. A primary challenge is the development of novel and sustainable synthetic pathways for 3-Chloro-4-hydroxy-2-methylbenzaldehyde that are both efficient and environmentally benign.
Future research should focus on:
Green Chemistry Approaches: Utilizing principles of green chemistry to design syntheses that minimize waste and use less hazardous substances. acs.orgresearchgate.netrsc.org This could involve exploring the use of greener solvents, biodegradable catalysts, and energy-efficient reaction conditions, such as microwave or solar energy-assisted synthesis. rsc.org
One-Pot and Tandem Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel ("one-pot" synthesis) to reduce the need for intermediate purification steps, thereby saving time, resources, and reducing solvent waste. acs.org
Biocatalysis: Investigating the use of enzymes or whole-cell systems to catalyze the synthesis of this compound. Biocatalysis offers the potential for high selectivity under mild reaction conditions.
Flow Chemistry: Exploring the use of continuous flow reactors for the synthesis of this compound. Flow chemistry can offer improved safety, better control over reaction parameters, and easier scalability compared to traditional batch processes. beilstein-journals.orgrsc.orgnih.govbeilstein-journals.orgacs.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, increased safety. | Use of renewable feedstocks and non-toxic catalysts. |
| One-Pot Synthesis | Increased efficiency, reduced waste. | Design of compatible reaction sequences. |
| Biocatalysis | High selectivity, mild reaction conditions. | Identification and engineering of suitable enzymes. |
| Flow Chemistry | Enhanced safety, scalability, and control. | Optimization of reactor design and reaction conditions. |
Deepening the Understanding of Structure-Reactivity-Function Relationships
The interplay between the chloro, hydroxyl, and methyl substituents on the benzaldehyde (B42025) ring dictates the molecule's electronic properties, reactivity, and ultimately its function. A significant unaddressed challenge is the lack of a detailed understanding of these structure-reactivity-function relationships for this compound.
Future research should aim to:
Elucidate Electronic Effects: Systematically study the inductive and resonance effects of the substituents on the reactivity of the aldehyde group and the aromatic ring. acs.orgreddit.comlibretexts.orgquora.comresearchgate.net For instance, the electron-withdrawing nature of the chloro and aldehyde groups, combined with the electron-donating effects of the hydroxyl and methyl groups, creates a complex electronic environment that warrants investigation.
Computational Modeling: Employ quantum mechanics calculations to model the electronic structure, predict reaction pathways, and understand the regioselectivity of its reactions. acs.org
Kinetic Studies: Conduct kinetic studies of its various reactions to quantify the influence of the substituents on reaction rates and mechanisms.
Correlate Structure with Function: Synthesize a library of related derivatives and systematically evaluate how small structural modifications impact specific functional properties, such as biological activity or material characteristics.
Advanced Investigations into Solid-State Forms and Intermolecular Interactions
The solid-state properties of a molecule, including its crystal structure and potential for polymorphism (the ability to exist in multiple crystalline forms), are crucial for its application in materials science and pharmaceuticals. There is currently a lack of information on the solid-state characteristics of this compound.
Future research directions include:
Single-Crystal X-ray Diffraction: Determining the precise three-dimensional arrangement of the molecule in the solid state. This would provide invaluable information about bond lengths, bond angles, and intermolecular interactions.
Polymorph Screening: Conducting comprehensive screening studies to identify different polymorphic forms of the compound. Each polymorph can have distinct physical properties, such as melting point, solubility, and stability.
Analysis of Intermolecular Interactions: Investigating the nature and strength of non-covalent interactions, such as hydrogen bonding (involving the hydroxyl group) and halogen bonding (involving the chlorine atom), which govern the packing of the molecules in the crystal lattice.
Expanding the Scope of Derivatization for Next-Generation Functional Materials
The functional groups present in this compound (aldehyde, hydroxyl, and chloro) provide multiple avenues for chemical modification, opening the door to the creation of a wide range of derivatives with novel properties. A significant opportunity lies in exploring its potential as a building block for next-generation functional materials.
Future research should explore:
Polymer Synthesis: Using the aldehyde and hydroxyl functionalities to synthesize novel polymers, such as polyesters or Schiff base polymers. The presence of the chloro and methyl groups could impart unique properties to these materials, such as altered solubility, thermal stability, or flame retardancy.
Coordination Chemistry: Utilizing the hydroxyl and aldehyde groups as ligands to form coordination complexes with various metal ions. These complexes could have interesting catalytic, magnetic, or optical properties.
Synthesis of Biologically Active Molecules: Derivatizing the molecule to create analogues with potential applications in medicine. For example, substituted benzaldehydes have been investigated for their ability to inhibit enzymes or interact with biological targets. nih.govnih.gov
Further Elucidation of Molecular Mechanisms in Biological Systems (in vitro focus)
The biological activity of this compound remains largely uninvestigated. Understanding its interactions with biological systems at a molecular level is a critical unaddressed challenge.
Future in vitro research should focus on:
Enzyme Inhibition Assays: Screening the compound against a panel of enzymes to identify potential inhibitory activity. For example, benzaldehyde derivatives have been shown to inhibit enzymes like tyrosinase. nih.gov
Antioxidant and Radical Scavenging Activity: Evaluating the potential of the molecule to act as an antioxidant, given the presence of a phenolic hydroxyl group. acs.org
Molecular Docking Studies: Using computational methods to predict the binding of this compound to the active sites of various proteins.
Toxicological Studies: Conducting in vitro toxicological assays to assess its potential cytotoxicity and genotoxicity. nih.govtandfonline.comcdc.gov Studies on related chlorinated phenols have highlighted the importance of understanding their toxicological profiles. tandfonline.comosti.gov
| Potential Biological Activity | Suggested in vitro Assay | Rationale |
| Enzyme Inhibition | Kinetic enzyme assays | Benzaldehyde scaffold is present in known enzyme inhibitors. nih.gov |
| Antioxidant Properties | DPPH or ABTS assays | Phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals. acs.org |
| Cellular Toxicity | Cell viability assays (e.g., MTT) | Chlorinated aromatic compounds can exhibit toxicity. nih.govcdc.gov |
| Genotoxicity | Ames test, comet assay | To assess the potential for DNA damage. |
Integration of Artificial Intelligence and Robotic Automation in Compound Discovery and Synthesis
This could involve:
AI-Driven Synthesis Planning: Utilizing AI algorithms to predict novel and efficient synthetic routes, potentially uncovering pathways that are not immediately obvious to human chemists.
Robotic Synthesis and Optimization: Employing automated robotic platforms to perform and optimize the synthesis of this compound and a library of its derivatives. thieme-connect.com This would enable high-throughput screening of reaction conditions to maximize yield and minimize byproducts.
Machine Learning for Property Prediction: Developing machine learning models to predict the physicochemical and biological properties of virtual derivatives of this compound. acs.orgnih.govacs.orgnih.govrsc.org This would allow for the in silico screening of large numbers of compounds to identify promising candidates for specific applications before they are synthesized.
Addressing Environmental Persistence through Advanced Green Chemistry Principles
Chlorinated aromatic compounds can be persistent in the environment and pose ecological risks. ed.ac.ukcore.ac.ukeurochlor.orgnih.govresearchgate.netnih.govnih.gov A critical unaddressed challenge is to understand the environmental fate of this compound and to design it and its derivatives with reduced environmental persistence.
Future research in this area should focus on:
Biodegradation Studies: Investigating the aerobic and anaerobic biodegradation pathways of this compound to determine its environmental persistence. eurochlor.orgub.edu
Photodegradation Analysis: Studying the degradation of the compound under the influence of light, which can be a significant environmental degradation pathway. researchgate.netmonash.edumdpi.comacs.org
Designing for Degradability: Applying green chemistry principles to design derivatives of this compound that are more readily biodegradable after their intended use.
Bioremediation Strategies: Exploring the use of microorganisms to remediate environments that may become contaminated with this compound. ed.ac.ukcore.ac.uknih.gov
Conclusion
Synthesis of Key Academic Contributions Pertaining to 3-Chloro-4-hydroxy-2-methylbenzaldehyde
While specific scholarly work focusing exclusively on this compound is limited, the academic contributions to the broader class of substituted benzaldehydes provide a significant framework for understanding its potential. Research has firmly established substituted benzaldehydes as versatile and crucial building blocks in organic synthesis. wisdomlib.orgrug.nl The primary academic focus has been on the development of novel and efficient synthetic methodologies to create a wide array of functionalized benzaldehydes. rug.nlacs.org
Key contributions include the design of tandem, one-pot reactions that improve efficiency by avoiding the costly and time-consuming isolation of intermediate products. liberty.edu Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been developed to introduce a variety of alkyl and aryl groups onto the benzaldehyde (B42025) scaffold. acs.orgacs.org Furthermore, methods like catalytic debromometoxylation of dibromomethylarenes have been explored to synthesize functionally substituted benzaldehydes. core.ac.uk These synthetic advancements are paramount as the specific arrangement of substituents on the benzaldehyde ring dictates the chemical properties and subsequent utility of the molecule. The academic community's efforts in creating diverse synthetic pathways enable the precise construction of complex molecules for various applications. rug.nlacs.org
Broader Implications and Significance for Fundamental Organic Chemistry, Material Science, and Mechanistic Biological Studies
The true significance of this compound is best understood through the wide-ranging impact of its parent class, substituted benzaldehydes, across multiple scientific disciplines.
In Fundamental Organic Chemistry, these compounds are foundational intermediates. wisdomlib.org Their aldehyde functional group is highly reactive, making them ideal precursors for a multitude of chemical transformations. rug.nl They are instrumental in synthesizing Schiff bases, chalcones, pyrazoles, and various benzimidazole (B57391) derivatives, which are scaffolds for many therapeutic agents. wisdomlib.orgpharmainfo.in The ongoing development of green and efficient synthesis methods for these aldehydes represents a significant contribution to sustainable chemistry. acs.orgmarkwideresearch.com
In Material Science, substituted benzaldehydes are emerging as valuable monomers for advanced polymer synthesis. Their copolymerization with compounds like phthalaldehyde allows for the creation of functional polymers with tunable properties. researchgate.netthieme-connect.com This approach can introduce side chain functionality and is crucial for developing materials such as triggerable, degradable polymer networks and self-immolative polymers. researchgate.netacs.org The electronic properties of the substituents on the benzaldehyde ring can influence polymerization reactivity, offering a pathway to precisely control polymer characteristics. researchgate.net
In Mechanistic Biological Studies, substituted benzaldehydes are pivotal. Various derivatives have been synthesized and evaluated for a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. pharmainfo.inresearchgate.netresearchgate.net For instance, hydroxy-substituted benzaldehydes have been shown to suppress the replication of viruses like herpes simplex type I. researchgate.net They are also used to synthesize inhibitors for diseases like Alzheimer's. nih.gov Moreover, the development of radiolabeled substituted benzaldehydes for Positron Emission Tomography (PET) tracers is a significant advancement, enabling the mapping and study of biological processes and targets within the human body. rug.nlacs.org
Outlook for Continued Scholarly Inquiry and Emerging Opportunities in the Field of Substituted Benzaldehydes
The future of scholarly and industrial inquiry into substituted benzaldehydes appears robust, driven by increasing demand and expanding applications. The global market for benzaldehyde and its derivatives is projected to experience steady growth, fueled by the pharmaceutical, agrochemical, and flavor and fragrance industries. markwideresearch.commarketresearchfuture.commarketresearchfuture.comfuturemarketinsights.com
A major trend shaping future research is the push towards sustainable and green chemistry . markwideresearch.com There will be a continued focus on developing novel catalysts and optimizing manufacturing processes to enhance efficiency, reduce waste, and utilize bio-based sources. markwideresearch.com Innovations in one-pot synthesis and catalytic methods will remain a key research area to streamline the production of these valuable compounds. liberty.educore.ac.uk
Emerging opportunities are abundant in the pharmaceutical and life sciences sectors . The inherent biological activity of many benzimidazole derivatives synthesized from substituted benzaldehydes makes them attractive candidates for drug discovery programs targeting a range of diseases. pharmainfo.innih.gov The synthesis of novel derivatives for applications as pesticides and herbicides is also a promising avenue for the agrochemical industry. markwideresearch.commarketresearchfuture.com
In material science , the use of substituted benzaldehydes as functional monomers is an area ripe for exploration. Further research into their copolymerization can lead to the development of novel smart materials with applications in drug delivery, diagnostics, and beyond. researchgate.netthieme-connect.com As industries expand into emerging economies and consumer demand for natural and organic products grows, the versatility of substituted benzaldehydes ensures they will remain a subject of intense and fruitful scientific investigation. markwideresearch.com
Q & A
[Basic] What are the recommended synthetic routes for 3-Chloro-4-hydroxy-2-methylbenzaldehyde?
Methodological Answer:
The compound can be synthesized via chlorination of a precursor molecule (e.g., 4-hydroxy-2-methylbenzaldehyde) using chlorine gas in the presence of a catalyst like ferric chloride (FeCl₃) under controlled temperature (25–40°C) and pressure. Alternative routes may involve selective protection/deprotection of hydroxyl groups to avoid over-chlorination. For example:
Chlorination : React 4-hydroxy-2-methylbenzaldehyde with Cl₂ gas in an inert solvent (e.g., dichloromethane) catalyzed by FeCl₃.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Key Parameters : Monitor reaction progress via TLC and confirm purity by HPLC (>98%) .
[Basic] How can researchers ensure purity during synthesis and purification?
Methodological Answer:
- Analytical Techniques :
- Purification Methods :
- Recrystallization from ethanol/water mixtures.
- Flash chromatography with gradients optimized for polarity (e.g., 5–20% ethyl acetate in hexane) .
Validation : Compare retention times and spectral data with reference standards from pharmacopeial guidelines .
[Advanced] How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected peaks in NMR or IR) can arise from impurities or tautomeric forms. Use a multi-technique validation approach :
Cross-Validation :
- FTIR : Confirm hydroxyl (3200–3600 cm⁻¹) and aldehyde (∼1700 cm⁻¹) groups.
- Mass Spectrometry : Validate molecular ion [M+H]⁺ (e.g., m/z = 184.5 for C₈H₇ClO₂).
Computational Modeling :
- Perform DFT calculations (B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .
Reference Standards : Cross-check with certified reference materials (e.g., USP/EP standards) .
[Advanced] What strategies are used to study interactions between this compound and biological macromolecules?
Methodological Answer:
- Spectroscopic Techniques :
- UV-Vis Titration : Measure absorbance changes (e.g., hypochromism) to assess DNA binding affinity.
- Fluorescence Quenching : Monitor tryptophan emission in protein complexes.
- Viscometry : Analyze changes in DNA viscosity to infer intercalation or groove binding .
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with target enzymes/receptors .
Case Study : A 2022 study combined DFT, UV-Vis, and viscometry to quantify DNA interaction thermodynamics (ΔG, ΔH) .
[Basic] What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-approved mask) if dust/aerosols are generated .
- Ventilation : Perform reactions in a fume hood with ≥6 air changes/hour.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Documentation : Refer to SDS sections 7–8 for storage (dry, room temperature) and incompatibility warnings (e.g., strong oxidizers) .
[Advanced] How to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (e.g., onset at 150°C) .
- pH Studies :
[Advanced] What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) using stopped-flow UV-Vis.
- Intermediate Trapping : Use LC-MS to identify transient species (e.g., Meisenheimer complexes).
- Computational Analysis :
[Basic] What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Chromatography :
- HPLC : Use a mobile phase of acetonitrile/0.1% formic acid (70:30) for baseline separation.
- GC-MS : Confirm volatility and fragmentation patterns (e.g., m/z 184 → 149 [M-Cl]+).
- Spectroscopy :
[Advanced] How to address discrepancies in bioactivity data across different studies?
Methodological Answer:
- Meta-Analysis : Compile data from peer-reviewed studies and apply statistical tools (e.g., ANOVA) to identify outliers.
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
- Mechanistic Profiling : Use omics approaches (transcriptomics/proteomics) to confirm target engagement .
Example : A 2022 study resolved contradictions in DNA-binding affinity by controlling ionic strength and pH .
[Advanced] What are the best practices for computational modeling of its physicochemical properties?
Methodological Answer:
- Software : Use Gaussian 16 or ORCA for DFT calculations (B3LYP/6-311++G** basis set).
- Properties to Model :
- LogP : Predict lipophilicity via COSMO-RS.
- pKa : Estimate acidity of hydroxyl groups using QM/MM methods.
- Validation : Compare predicted vs. experimental solubility (e.g., shake-flask method) .
Reference : A 2013 DFT study on Schiff base complexes validated computational results with experimental IR/NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
